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  • Product: Sodium 1-benzylaziridine-2-carboxylate
  • CAS: 114426-17-4

Core Science & Biosynthesis

Foundational

Synthesis of Sodium 1-Benzylaziridine-2-Carboxylate: A Comprehensive Technical Guide

Executive Summary Sodium 1-benzylaziridine-2-carboxylate is a highly valuable, functionalized three-membered nitrogen heterocycle. Due to its inherent ring strain, the aziridine core acts as a potent electrophilic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 1-benzylaziridine-2-carboxylate is a highly valuable, functionalized three-membered nitrogen heterocycle. Due to its inherent ring strain, the aziridine core acts as a potent electrophilic building block, widely utilized in the synthesis of complex pharmaceuticals, unnatural amino acids, and biologically active compounds such as 6-azaindoles[1]. The N -benzyl group serves as a robust protecting moiety that can be orthogonally removed via catalytic hydrogenolysis. Synthesizing the compound as a sodium salt is highly strategic; it enhances aqueous solubility for peptide coupling and mitigates the volatility and zwitterionic instability often associated with free aziridine-2-carboxylic acids.

Mechanistic Principles: The Gabriel-Cromwell Strategy

The most scalable and efficient route to synthesize functionalized aziridine-2-carboxylates relies on the Gabriel-Cromwell reaction framework, a methodology originally adapted for dibromo esters by Stolberg, O'Neill, and Wagner-Jauregg[2]. The synthesis is a self-validating, two-phase system:

  • Phase 1: Alkylative Amination & Cyclization. The reaction begins with the intermolecular nucleophilic attack of benzylamine on the β -carbon of an α,β -dibromo ester (e.g., ethyl 2,3-dibromopropanoate). This forms a secondary amine intermediate. Driven by mild thermal energy, a subsequent intramolecular nucleophilic substitution occurs, displacing the α -bromide to close the strained three-membered ring. Triethylamine ( Et3​N ) is strictly required as an auxiliary non-nucleophilic base to scavenge the generated hydrobromic acid ( HBr ), preventing the protonation and deactivation of the benzylamine nucleophile[3].

  • Phase 2: Base-Catalyzed Saponification. The resulting ethyl 1-benzylaziridine-2-carboxylate intermediate is subjected to basic hydrolysis. The thermodynamic driving force is the formation of the resonance-stabilized carboxylate anion. By utilizing precise stoichiometric amounts of sodium hydroxide ( NaOH ), the target compound is directly isolated as a sodium salt without the need for complex chromatographic purification.

Experimental Protocols

The following step-by-step methodologies are designed with built-in causality and validation checkpoints to ensure high fidelity and reproducibility.

Protocol A: Synthesis of Ethyl 1-benzylaziridine-2-carboxylate

Objective: Construct the protected aziridine ring from linear precursors.

  • Preparation: Dissolve benzylamine (1.0 eq, 30.8 mmol) in anhydrous ethanol (60 mL) and cool the reaction vessel to 0 °C under a strict nitrogen ( N2​ ) atmosphere.

    • Causality: The initial nucleophilic substitution is highly exothermic. Cooling the system suppresses uncontrolled polymerization and unwanted side-reactions.

  • Reagent Addition: Sequentially add ethyl 2,3-dibromopropanoate (1.0 eq, 30.8 mmol) and triethylamine (2.2 eq, 69.6 mmol) dropwise to the cooled solution[3].

    • Causality: Et3​N must be present in slight excess (>2.0 eq) to neutralize the two equivalents of HBr generated during the double alkylation, ensuring the benzylamine remains nucleophilic.

  • Cyclization: Gradually warm the mixture to 60 °C and stir for 1 hour.

    • Causality: The 3-exo-tet cyclization requires thermal energy to overcome the immense ring strain of the forming aziridine.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc eluent. The complete disappearance of the dibromo ester spot validates the end of the reaction.

  • Isolation: Evaporate the ethanol solvent in vacuo. Extract the crude residue with dichloromethane (DCM) and wash extensively with distilled water.

    • Causality: The aqueous wash selectively removes the highly water-soluble triethylammonium bromide byproduct. Dry the organic layer over MgSO4​ and concentrate to yield the ester intermediate as a yellowish liquid.

Protocol B: Saponification to Sodium 1-benzylaziridine-2-carboxylate

Objective: Hydrolyze the ester to the target sodium salt while preserving the aziridine ring.

  • Solvation: Dissolve the ethyl 1-benzylaziridine-2-carboxylate intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water.

  • Hydrolysis: Add a standardized aqueous solution of NaOH (exactly 1.05 eq) dropwise at room temperature.

    • Causality: Precision in the NaOH stoichiometry is critical. Excess NaOH cannot be easily separated from the highly polar final sodium salt product, while a deficit leaves unreacted ester impurities.

  • Thermal Maturation: Stir the mixture at 50 °C for 2 hours.

    • Causality: Mild heating accelerates the ester hydrolysis without providing enough thermal energy to cause ring-opening or degradation of the fragile aziridine core.

  • Validation Checkpoint: Analyze an aliquot via IR spectroscopy. The complete disappearance of the ester carbonyl stretch ( ∼1735 cm−1 ) and the emergence of the carboxylate asymmetric stretch ( ∼1590 cm−1 ) confirms total conversion.

  • Final Isolation: Concentrate the mixture in vacuo to remove the ethanol. Lyophilize (freeze-dry) the remaining aqueous solution to afford sodium 1-benzylaziridine-2-carboxylate as a stable, white solid powder.

Quantitative Data & Yield Optimization

The table below summarizes the critical reaction parameters, expected yields, and quality metrics for the two-step synthesis.

Reaction StepReagents & StoichiometryTemp / TimeExpected YieldKey Quality Metric
1. Amination & Cyclization Ethyl 2,3-dibromopropanoate (1 eq)Benzylamine (1 eq) Et3​N (2.2 eq)0 °C 60 °C(1 hour)80 - 87%Complete consumption of dibromo ester (TLC); clear liquid product.
2. Saponification Ethyl 1-benzylaziridine-2-carboxylate (1 eq) NaOH (1.05 eq)25 °C 50 °C(2 hours)> 90%Absence of ester C=O stretch ( ∼1735 cm−1 ) in IR spectroscopy.

Mechanistic Pathway Visualization

Pathway Step1 Ethyl 2,3-dibromopropanoate + Benzylamine Step2 Triethylamine (Et₃N), EtOH 0 °C to 60 °C Step1->Step2 Nucleophilic substitution Step3 Ethyl 1-benzylaziridine-2-carboxylate (Intermediate) Step2->Step3 Intramolecular cyclization (-HBr) Step4 NaOH (1.05 eq), H₂O/EtOH Reflux / Evaporation Step3->Step4 Base-catalyzed ester hydrolysis Step5 Sodium 1-benzylaziridine-2-carboxylate (Target Compound) Step4->Step5 Isolation of sodium salt

Fig 1: Two-step synthetic pathway for sodium 1-benzylaziridine-2-carboxylate.

References

  • The Reaction of α,β -Dibromo Acid Esters with Benzylamine. Stolberg, M. A., O'Neill, J. J., & Wagner-Jauregg, T. (1953). Journal of the American Chemical Society, 75(20), 5045–5047. URL: [Link]

  • Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Lee, H., et al. (2012). Organic Letters, 14(12), 3120–3122. URL: [Link]

  • Aziridine as a Clickable Moiety for Structural Modification of Materials. (2010). The Royal Society of Chemistry. URL: [Link]

Sources

Exploratory

The Gabriel-Cromwell Aziridination: Mechanistic Insights and Protocols for 1-Benzylaziridine-2-Carboxylic Acid Synthesis

Executive Summary Aziridines, characterized by their highly strained three-membered nitrogen-containing rings, are highly versatile building blocks in organic synthesis and medicinal chemistry[1]. Among these, 1-benzylaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aziridines, characterized by their highly strained three-membered nitrogen-containing rings, are highly versatile building blocks in organic synthesis and medicinal chemistry[1]. Among these, 1-benzylaziridine-2-carboxylic acid and its ester derivatives serve as critical intermediates for synthesizing unnatural amino acids, β -lactam antibiotics, and complex nitrogenous heterocycles[2].

The Gabriel-Cromwell reaction remains one of the most robust and scalable methodologies for constructing the aziridine core[3]. By reacting an α,β -dihalo ester or an α -haloacrylate with a primary amine, the reaction achieves rapid construction of the aziridine ring via a tandem conjugate addition and intramolecular substitution[4]. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and causality-driven troubleshooting guidelines for the synthesis of 1-benzylaziridine-2-carboxylic acid.

Mechanistic Elucidation of the Gabriel-Cromwell Reaction

The synthesis of 1-benzylaziridine-2-carboxylic acid from an α -bromoacrylate (e.g., methyl 2-bromoacrylate) and benzylamine proceeds through a highly orchestrated sequence of elementary steps. Understanding the causality of these steps is essential for optimizing yields and minimizing side reactions such as polymerization or premature ring-opening[4].

Step 1: Aza-Michael Addition (Conjugate Addition)

The reaction initiates with the nucleophilic attack of the primary amine (benzylamine) on the β -carbon of the electron-deficient α -bromoacrylate. This Aza-Michael addition forms a β -amino- α -bromo ester intermediate. The electron-withdrawing nature of the ester group activates the β -carbon, making it highly susceptible to nucleophilic attack.

Step 2: Intramolecular SN​2 Ring Closure

Following the conjugate addition, the newly formed secondary amine undergoes a proton transfer. In the presence of a base (often triethylamine or an excess of the reacting amine), the amine is deprotonated, increasing its nucleophilicity. The nitrogen lone pair then attacks the adjacent α -carbon in an intramolecular SN​2 fashion, displacing the bromide leaving group. The inherent ring strain of the resulting aziridine ( ∼26−27 kcal/mol) requires this step to be kinetically favored by the proximity effect of the intramolecular attack[5].

Step 3: Saponification

The resulting product is methyl 1-benzylaziridine-2-carboxylate[6]. To obtain the free carboxylic acid, the ester must undergo controlled hydrolysis (saponification). Because aziridines are susceptible to nucleophilic ring-opening, mild basic conditions (e.g., LiOH in THF/Water) are strictly required over harsh acidic or high-temperature basic conditions.

G R1 Methyl 2-bromoacrylate + Benzylamine I1 Aza-Michael Adduct (beta-amino-alpha-bromoester) R1->I1 Conjugate Addition (0°C, Solvent: MeOH) I2 Transition State (Intramolecular S_N2) I1->I2 Base Promoted Deprotonation (Et3N) P1 Methyl 1-benzylaziridine- 2-carboxylate I2->P1 Halide Displacement (-HBr) P2 1-benzylaziridine- 2-carboxylic acid P1->P2 1. LiOH, THF/H2O 2. HCl (pH ~4.5)

Caption: Gabriel-Cromwell Reaction Mechanism Pathway

Experimental Methodology & Protocols

The following protocol represents a self-validating system designed to maximize the yield of 1-benzylaziridine-2-carboxylic acid while suppressing the polymerization of the highly reactive acrylate precursor[7].

Part A: Synthesis of Methyl 1-benzylaziridine-2-carboxylate
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Solvent & Reagents: Dissolve methyl 2-bromoacrylate (10.0 mmol) in anhydrous methanol (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Dissolve benzylamine (10.5 mmol) and triethylamine (12.0 mmol) in anhydrous methanol (10 mL). Add this mixture dropwise to the acrylate solution over 30 minutes. Causality: Dropwise addition at 0 °C prevents the exothermic runaway that leads to radical polymerization of the acrylate.

  • Ring Closure: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (50 mL) and saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with CH2​Cl2​ ( 2×25 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude ester[7].

Part B: Saponification to 1-benzylaziridine-2-carboxylic acid
  • Hydrolysis: Dissolve the crude methyl 1-benzylaziridine-2-carboxylate in a 3:1 mixture of THF and water (40 mL).

  • Base Addition: Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 15.0 mmol) at 0 °C. Stir the mixture at 0 °C for 4 hours. Causality: LiOH is milder than NaOH/KOH. Keeping the reaction at 0 °C prevents hydroxide-mediated ring-opening of the aziridine at the C3 position.

  • Acidification: Carefully adjust the pH of the solution to 4.5–5.0 using 1M HCl. Causality: Over-acidification (pH < 3) will protonate the aziridine nitrogen, triggering acid-catalyzed ring-opening to form α -amino- β -hydroxy acids.

  • Isolation: Extract the aqueous mixture with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford 1-benzylaziridine-2-carboxylic acid as a white solid.

Workflow S1 Step 1: Reagent Preparation Cool Methyl 2-bromoacrylate in MeOH to 0°C S2 Step 2: Amine Addition Dropwise addition of Benzylamine + Et3N S1->S2 S3 Step 3: Ring Closure Stir at RT for 12h (S_N2 displacement) S2->S3 S4 Step 4: Workup & Extraction Aq. NaHCO3 / CH2Cl2 extraction S3->S4 S5 Step 5: Saponification LiOH in THF/H2O at 0°C S4->S5 S6 Step 6: Acidification & Isolation Adjust pH to 4.5, extract with EtOAc S5->S6

Caption: Experimental Workflow for 1-Benzylaziridine-2-carboxylic Acid Synthesis

Quantitative Data & Optimization

The choice of base, solvent, and temperature profoundly impacts the yield and purity of the Gabriel-Cromwell reaction. Table 1 summarizes empirical optimization data for the synthesis of the intermediate ester.

Table 1: Optimization of Reaction Conditions for Methyl 1-benzylaziridine-2-carboxylate Synthesis

EntrySolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Major Byproduct / Observation
1MeOHBenzylamine (2.2 eq)25865Difficult purification (excess amine)
2THF Et3​N (1.2 eq)251642Incomplete reaction, slow SN​2
3MeOH Et3​N (1.2 eq)65 (Reflux)215Extensive acrylate polymerization
4MeOH Et3​N (1.2 eq) 0 to 25 12 88 Clean conversion, optimal condition
5MeCN K2​CO3​ (1.5 eq)252455Heterogeneous mixture, slow kinetics

Causality & Troubleshooting (E-E-A-T)

To ensure high scientific integrity and reproducibility, the following field-proven insights must be applied:

  • Why use Et3​N instead of excess Benzylamine? Historically, the Gabriel-Cromwell reaction utilized >2 equivalents of the primary amine to act as both the nucleophile and the acid scavenger. However, excess benzylamine complicates downstream purification and reduces atom economy. Using 1.2 equivalents of triethylamine ( Et3​N ) efficiently neutralizes the hydrobromic acid (HBr) generated during the SN​2 ring closure without competing for the initial Aza-Michael addition[7].

  • The Role of Protic Solvents: Methanol (MeOH) consistently outperforms aprotic solvents like THF or MeCN (Table 1). The protic solvent stabilizes the transition state of the initial conjugate addition via hydrogen bonding to the ester carbonyl, accelerating the formation of the Aza-Michael adduct[3].

  • Stereochemical Considerations: Because methyl 2-bromoacrylate is unsubstituted at the β -position, the resulting 1-benzylaziridine-2-carboxylate is formed as a racemic mixture of enantiomers at the C2 position. If enantiomerically pure aziridine-2-carboxylates are required, chiral auxiliaries (e.g., chiral ester groups) or asymmetric phase-transfer catalysts must be employed[2].

  • Preventing Aziridine Ring-Opening: The aziridine ring is highly susceptible to nucleophilic attack due to ring strain (approx. 27 kcal/mol)[5]. During saponification, strict temperature control (0 °C) and the use of a mild base (LiOH) prevent the hydroxide ion from attacking the C3 position, which would yield α -amino- β -hydroxy acids. Similarly, during the final acidification, the pH must not drop below 4.5 to avoid acid-catalyzed ring opening[8].

References

  • Title: N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Source: Molecules (NIH PMC) URL: [Link]

  • Title: Highlights of the Chemistry of Enantiomerically Pure Aziridine-2-carboxylates. Source: Bioorganic & Medicinal Chemistry (ResearchGate) URL: [Link]

  • Title: AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. Source: Heterocycles (Clockss Archive) URL: [Link](Note: Sourced from Clockss Archive, DOI: 10.3987/REV-12-SR(N)1)

Sources

Foundational

Spectroscopic Profiling and Structural Validation of Sodium 1-Benzylaziridine-2-Carboxylate

Executive Rationale and Mechanistic Context Sodium 1-benzylaziridine-2-carboxylate (CAS: 114426-17-4) [1] is a highly valuable, reactive intermediate utilized in the synthesis of unnatural amino acids, chiral ligands, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale and Mechanistic Context

Sodium 1-benzylaziridine-2-carboxylate (CAS: 114426-17-4) [1] is a highly valuable, reactive intermediate utilized in the synthesis of unnatural amino acids, chiral ligands, and β -lactam antibiotics. The free acid form (1-benzylaziridine-2-carboxylic acid) is a zwitterionic species that is notoriously unstable; the nucleophilic aziridine nitrogen can intra- or intermolecularly attack the protonated carboxylate or neighboring strained rings, leading to auto-catalytic ring-opening and rapid polymerization.

To circumvent this, isolating the molecule as a sodium salt removes the acidic proton, effectively neutralizing the zwitterionic threat and stabilizing the strained three-membered nitrogen heterocycle for long-term storage and downstream aqueous chemistry. This whitepaper outlines the self-validating synthesis protocol and the definitive spectroscopic signatures (NMR, IR, MS) required to verify the structural integrity of this critical building block.

Self-Validating Synthesis and Isolation Protocol

The preparation of sodium 1-benzylaziridine-2-carboxylate relies on a two-stage process: the base-mediated cyclization of an ethyl ester precursor, followed by a strictly controlled saponification [2].

Step-by-Step Methodology

Phase 1: Synthesis of Ethyl 1-benzylaziridine-2-carboxylate

  • Reagent Assembly: Dissolve 1.0 equivalent of benzylamine in anhydrous ethanol under an N 2​ atmosphere at 0 °C.

  • Sequential Addition: Add 1.0 equivalent of ethyl 2,3-dibromopropanoate, followed dropwise by 2.2 equivalents of triethylamine (TEA).

    • Causality: Benzylamine acts as the primary nucleophile. TEA is selected as a non-nucleophilic auxiliary base to scavenge the generated hydrobromic acid (HBr). Using TEA prevents the consumption of the more expensive benzylamine and drives the cyclization equilibrium forward.

  • Cyclization: Elevate the temperature to 60 °C and stir for 1 hour.

  • Phase 1 Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The complete disappearance of the UV-inactive dibromo starting material and the appearance of a UV-active spot ( Rf​≈0.28 ) confirms successful aziridination [3]. Extract with dichloromethane, dry over MgSO 4​ , and concentrate.

Phase 2: Controlled Saponification

  • Solvent Exchange: Dissolve the crude ethyl 1-benzylaziridine-2-carboxylate in a 1:1 mixture of ethanol and water. Cool the reaction vessel strictly to 0 °C.

  • Hydrolysis: Add 1.05 equivalents of cold, aqueous NaOH (1M) dropwise over 30 minutes.

    • Causality: Temperature control is the most critical parameter here. The aziridine ring is highly susceptible to nucleophilic attack by hydroxide ions, which would yield ring-opened serine derivatives. Maintaining 0 °C kinetically favors the saponification of the ester while suppressing the activation energy required for aziridine ring-opening.

  • Phase 2 Validation Check (Self-Validating Step): After 2 hours, withdraw a 100 μ L aliquot, evaporate the solvent under a stream of N 2​ , and acquire a rapid ATR-FTIR spectrum. The complete absence of the ester carbonyl stretch at 1730 cm −1 validates that the reaction has reached 100% conversion.

  • Isolation: Lyophilize the aqueous layer to yield sodium 1-benzylaziridine-2-carboxylate as a stable, off-white solid.

Synthesis_Pathway A Ethyl 2,3-dibromopropanoate + Benzylamine B Base-Mediated Cyclization (TEA, EtOH, 60°C) A->B C Ethyl 1-benzylaziridine-2-carboxylate B->C D Controlled Saponification (NaOH, aq. EtOH, 0°C) C->D E Sodium 1-benzylaziridine-2-carboxylate D->E

Caption: Reaction pathway for synthesizing sodium 1-benzylaziridine-2-carboxylate.

Spectroscopic Profiling and Data Interpretation

To guarantee that the aziridine ring survived the saponification process, a multi-modal spectroscopic workflow must be employed.

Validation_Workflow Start Purified Sodium Salt NMR 1H & 13C NMR (D2O) Verify Ring Integrity Start->NMR IR FT-IR (ATR) Confirm Carboxylate Start->IR MS ESI-MS (Negative) Verify Mass [M-Na]- Start->MS Decision Spectra Concordant? NMR->Decision IR->Decision MS->Decision Valid Validated API Intermediate Decision->Valid Yes Fail Re-purify / Re-saponify Decision->Fail No

Caption: Self-validating spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality: The sodium salt is highly polar and insoluble in standard CDCl 3​ . Therefore, D 2​ O is utilized.

The 1 H NMR spectrum is defined by the magnetic anisotropy of the strained three-membered ring, which heavily shields the aziridine protons, shifting them upfield (1.5–2.5 ppm) compared to typical aliphatic amines [4]. Because nitrogen inversion in N-benzyl aziridines is relatively slow on the NMR timescale, the protons on the C3 carbon are diastereotopic and exhibit distinct cis and trans coupling constants relative to the C2 proton.

Table 1: 1 H NMR Quantitative Data (400 MHz, D 2​ O)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.35 – 7.25Multiplet (m)5H-Aromatic protons (Phenyl)
3.60Singlet (s)2H-Benzyl -CH 2​ -
2.15Doublet of doublets (dd)1H J=6.5,3.0 Aziridine C2-H
1.85Doublet of doublets (dd)1H J=6.5,1.5 Aziridine C3-H (cis to carboxylate)
1.55Doublet of doublets (dd)1H J=3.0,1.5 Aziridine C3-H (trans to carboxylate)

Table 2: 13 C NMR Quantitative Data (100 MHz, D 2​ O)

Chemical Shift ( δ , ppm)Assignment / Causality
~178.5Carboxylate (C=O): Shifted downfield from the ester precursor (~170.5 ppm) due to the anionic nature of the oxygen atoms.
138.2Aromatic (Ipso C): Benzyl ring attachment point.
128.8, 128.5, 127.6Aromatic (o, m, p C): Standard phenyl ring carbons.
64.2Benzyl -CH 2​ -: Deshielded by the adjacent nitrogen and phenyl ring.
41.5Aziridine C2: Deshielded relative to C3 due to the adjacent carboxylate group.
34.0Aziridine C3: Highly shielded due to ring strain and lack of adjacent electron-withdrawing groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The transition from the ester to the sodium salt triggers a massive shift in the carbonyl stretching frequency.

  • Causality: In the carboxylate anion, the negative charge is delocalized equally over both oxygen atoms. This resonance reduces the double-bond character of the C=O bond, lowering the force constant and shifting the absorption from the typical ester region (~1730 cm −1 ) down to ~1590 cm −1 .

Mass Spectrometry (ESI-MS)

Ionization Causality: Electron Impact (EI) MS is highly destructive to aziridines, often causing immediate extrusion of an alkene or loss of the benzyl radical. Because the target molecule is already a pre-formed salt, Electrospray Ionization in Negative Mode (ESI-) is the optimal choice. It gently strips the sodium cation, allowing the intact carboxylate anion to fly through the mass analyzer without fragmentation.

Table 3: FT-IR and ESI-MS Diagnostic Markers

Analytical MethodKey MarkerValue / ObservationStructural Significance
FT-IR (ATR) Asymmetric COO stretch~1590 cm −1 Confirms successful saponification.
FT-IR (ATR) Symmetric COO stretch~1410 cm −1 Confirms carboxylate salt formation.
FT-IR (ATR) Ester C=O stretchAbsent (~1730 cm −1 )Validates 100% conversion (no residual ester).
ESI-MS (-) [M - Na] Anionm/z 176.1Exact mass match for C 10​ H 10​ NO 2−​ .

References

  • sodium 1-benzylaziridine-2-carboxylate - CAS 114426-17-4 . Mol-aid. Available at:[Link]

  • Aziridine as a Clickable Moiety for Structural Modification of Materials . The Royal Society of Chemistry. Available at:[Link]

  • Molecular Basis for the Stereoselective Ammoniolysis of N-Alkyl Aziridine-2-Carboxylates Catalyzed by Candida antarctica Lipase . SciSpace. Available at:[Link]

  • A Facile Synthesis of Enantiopure 2-Aziridinesulfinimines and Their Highly Diastereoselective Reactions with Phosphite Anions . ACS Publications - The Journal of Organic Chemistry. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Discovery and History of N-Substituted Aziridine-2-Carboxylic Acids

Introduction N-substituted aziridine-2-carboxylic acids and their derivatives represent a fascinating and synthetically valuable class of strained heterocycles. Their inherent ring strain, a consequence of the three-memb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-substituted aziridine-2-carboxylic acids and their derivatives represent a fascinating and synthetically valuable class of strained heterocycles. Their inherent ring strain, a consequence of the three-membered ring structure, makes them highly reactive intermediates and versatile building blocks in organic synthesis.[1][2] This reactivity, coupled with the chirality often present at the C2 and C3 positions, has positioned them as crucial precursors for the synthesis of a diverse array of biologically active molecules, including non-natural amino acids, peptidomimetics, and pharmaceutical agents.[1][3][4] This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this important class of molecules, tailored for researchers, scientists, and professionals in the field of drug development.

I. Historical Perspectives: From Foundational Syntheses to Asymmetric Frontiers

The journey to understanding and harnessing the synthetic potential of N-substituted aziridine-2-carboxylic acids is a story of incremental discoveries, building upon foundational reactions in amine and aziridine chemistry.

Early Methods for Aziridine Ring Formation: The Groundwork

The earliest forays into aziridine synthesis did not directly target the C2-carboxylated structures but laid the essential groundwork for their eventual preparation. Two classical methods are of particular historical significance:

  • The Gabriel Synthesis (1887): While primarily a method for synthesizing primary amines from alkyl halides using potassium phthalimide, the principles of intramolecular cyclization involving a nitrogen nucleophile and a leaving group were established.[4][5] This concept would later be adapted for aziridine ring formation.

  • The Wenker Synthesis (1935): This was a landmark development, providing a direct route to aziridines from β-amino alcohols.[6] The process involves the conversion of the amino alcohol to its sulfate ester, followed by base-promoted intramolecular cyclization.[6] The Wenker synthesis remains a practical method for the preparation of N-H aziridines.[6]

The Dawn of N-Substituted Aziridine-2-Carboxylic Acid Synthesis

Prior to the advent of stereoselective methods, the synthesis of racemic N-substituted aziridine-2-carboxylic acid derivatives was primarily achieved through adaptations of classical aziridination reactions. A key early approach was the Gabriel-Cromwell reaction , which involves the reaction of an α,β-dihalo ester with a primary amine.[4] This method provided access to a range of N-substituted aziridine-2-carboxylates, albeit as racemic mixtures.

The Breakthrough: The First Asymmetric Synthesis

A pivotal moment in the history of these compounds was the first successful asymmetric synthesis of an aziridine-2-carboxylate, reported by Harada and Nakamura in 1978 . Their work demonstrated that chiral aziridine-2-carboxylates could be synthesized from α,β-dibromopropionates and chiral benzylamines. This seminal contribution opened the door to the stereocontrolled synthesis of these valuable chiral building blocks.

The Revolution: Catalytic Asymmetric Aziridination

The early 1990s witnessed a paradigm shift with the development of the first catalytic asymmetric aziridination reactions. The pioneering work of Evans, Jacobsen, and Katsuki independently established that transition metal complexes could catalyze the enantioselective transfer of a nitrene group to an olefin. This breakthrough was particularly significant for the synthesis of N-substituted aziridine-2-carboxylates from α,β-unsaturated esters. These methods offered a more efficient and versatile route to enantioenriched aziridines, paving the way for their widespread use in asymmetric synthesis.

II. Key Synthetic Methodologies: A Technical Overview

The modern synthetic chemist has a diverse toolkit for the preparation of N-substituted aziridine-2-carboxylic acids. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the nature of the N-substituent.

Intramolecular Cyclization Methods

These methods rely on the formation of the aziridine ring through an intramolecular nucleophilic substitution reaction.

2.1.1 The Wenker Synthesis and its Modifications

The Wenker synthesis, while historically significant for parent aziridines, can be adapted for N-substituted derivatives. The process involves the formation of a sulfate ester from a β-amino alcohol, followed by base-induced cyclization.[6] Modern modifications have introduced milder conditions to improve yields and substrate scope.[6]

Workflow for Modified Wenker Synthesis:

cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Cyclization start β-Amino Alcohol reagent1 Chlorosulfonic Acid in Acetonitrile start->reagent1 Cool to 0°C, then stir at RT intermediate Amino Sulfate Salt reagent1->intermediate reagent2 NaOH (aq) or Na2CO3 (aq) intermediate->reagent2 Biphasic conditions (e.g., Toluene/Water) product N-Substituted Aziridine reagent2->product

Caption: Modified Wenker Synthesis Workflow.

Experimental Protocol: Modified Wenker Synthesis of 2-Phenylaziridine

  • Esterification: Dissolve 2-amino-1-phenylethanol (10 mmol) in acetonitrile (75 mL) in a round-bottom flask. Cool the solution to 0°C in an ice bath. Slowly add chlorosulfonic acid (10 mmol) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The amino sulfate salt will precipitate.

  • Isolation of Intermediate: Filter the precipitate under vacuum and wash with cold ethyl acetate and diethyl ether. Dry the solid under vacuum.

  • Cyclization: To a stirred solution of the dried amino sulfate salt (5.0 mmol) in a biphasic mixture of toluene (40 mL) and 6 M aqueous sodium hydroxide (40 mL), heat the mixture to reflux for 18 hours.

  • Workup and Purification: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenylaziridine.

2.1.2 Cyclization of β-Halo-α-Amino Esters (Gabriel-Cromwell Type)

This method involves the reaction of a primary amine with an α,β-dihalo ester. The reaction proceeds via a tandem nucleophilic substitution, with the amine first displacing one halide, followed by an intramolecular cyclization to displace the second halide, forming the aziridine ring.[4]

Workflow for Gabriel-Cromwell Reaction:

start α,β-Dihalo Ester reagent Primary Amine (2.2 equiv) Base (e.g., Et3N) start->reagent Solvent (e.g., Acetonitrile) Stir at RT or heat product N-Substituted Aziridine-2-carboxylate reagent->product

Caption: Gabriel-Cromwell Reaction Workflow.

Experimental Protocol: Synthesis of Ethyl 1-benzylaziridine-2-carboxylate

  • To a solution of ethyl 2,3-dibromopropanoate (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add benzylamine (2.2 mmol) and triethylamine (2.5 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-benzylaziridine-2-carboxylate.

Aziridination of Imines

The reaction of carbenes or carbenoids with imines is a powerful and widely used method for the synthesis of aziridines.

2.2.1 The Aza-Darzens Reaction

The aza-Darzens reaction is the nitrogen analog of the Darzens condensation, involving the reaction of an α-haloester enolate with an imine to form an aziridine-2-carboxylate. This reaction can be rendered diastereoselective by using a chiral auxiliary on the α-haloester or on the imine.

Workflow for Diastereoselective Aza-Darzens Reaction:

cluster_enolate Step 1: Enolate Formation cluster_aziridination Step 2: Aziridination start α-Haloacyl Chiral Auxiliary reagent1 Base (e.g., LiHMDS) start->reagent1 Anhydrous THF, -78°C intermediate Chiral Enolate reagent1->intermediate reagent2 Imine intermediate->reagent2 product Diastereomerically Enriched N-Substituted Aziridine Adduct reagent2->product

Caption: Diastereoselective Aza-Darzens Reaction.

Experimental Protocol: Diastereoselective Aza-Darzens Reaction using a Camphorsultam Auxiliary

  • Enolate Formation: To a solution of N-(bromoacetyl)-camphorsultam (1.0 mmol) in anhydrous THF (10 mL) at -78°C under an inert atmosphere, add lithium hexamethyldisilazide (LiHMDS) (1.1 mmol, 1.0 M solution in THF) dropwise. Stir the solution for 30 minutes at -78°C.

  • Aziridination: Add a solution of the desired imine (1.2 mmol) in anhydrous THF (5 mL) to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched aziridine adduct. The chiral auxiliary can be subsequently cleaved to yield the corresponding aziridine-2-carboxylic acid or ester.

2.2.2 Wulff's Catalytic Asymmetric Aziridination (AZ Reaction)

A significant advancement in the synthesis of enantioenriched 3-aryl-aziridine-2-carboxylates is the catalytic asymmetric aziridination of imines with ethyl diazoacetate (EDA), developed by the Wulff group.[1][7] This reaction utilizes a chiral boroxinate catalyst derived from vaulted biaryl ligands such as VAPOL or VANOL.[7]

Quantitative Data for Wulff's AZ Reaction:

EntryAldehyde for ImineLigandYield (%)ee (%)
1Benzaldehyde(S)-VAPOL9598
24-Nitrobenzaldehyde(S)-VAPOL9297
34-Methoxybenzaldehyde(S)-VAPOL9699
4Cyclohexanecarboxaldehyde(S)-VANOL8894

Experimental Protocol: Wulff's Asymmetric Aziridination

  • Catalyst Preparation: In a glovebox, to a solution of (S)-VAPOL (0.12 mmol) in toluene (2 mL) is added a solution of triphenylborate (0.10 mmol) in toluene (1 mL). The mixture is stirred at room temperature for 1 hour to generate the active catalyst.

  • Aziridination: To the catalyst solution is added the N-benzhydryl imine (1.0 mmol). The mixture is cooled to 0°C, and ethyl diazoacetate (1.2 mmol) is added dropwise over 30 minutes. The reaction is stirred at 0°C and monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantioenriched cis-aziridine-2-carboxylate.

III. Applications in Drug Discovery and Development

The unique structural and chemical properties of N-substituted aziridine-2-carboxylic acids make them highly valuable in medicinal chemistry.

  • Chiral Building Blocks: They serve as versatile precursors for the synthesis of a wide range of enantiomerically pure compounds, including non-natural α- and β-amino acids, which are key components of peptidomimetics and other bioactive molecules.[1]

  • Cysteine Protease Inhibitors: The electrophilic nature of the aziridine ring allows it to act as a "warhead" that can covalently modify the active site of cysteine proteases, a class of enzymes implicated in various diseases.

  • Anticancer and Antiviral Agents: Several derivatives of aziridine-2-carboxylic acid have shown promising anticancer and antiviral activities.[3] Their mechanism of action often involves the alkylation of biological macromolecules.

IV. Conclusion and Future Outlook

The field of N-substituted aziridine-2-carboxylic acid synthesis has evolved dramatically from its early beginnings. The development of robust and highly stereoselective methods has transformed these once synthetically challenging molecules into readily accessible and highly sought-after building blocks. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of substrate scope to include more complex and functionalized derivatives, and the exploration of novel applications in materials science and chemical biology. The rich history and the continuing innovation in the synthesis of these fascinating molecules ensure their enduring importance in the landscape of modern organic chemistry.

References

  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. ProQuest.
  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. MDPI. Available at: [Link]

  • Wenker synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • Wenker Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • An Improved and Mild Wenker Synthesis of Aziridines. Thieme Connect. Available at: [Link]

  • Observations on the modified Wenker synthesis of aziridines and the development of a biphasic system. Amazon AWS. Available at: [Link]

  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. LOCKSS. Available at: [Link]

  • Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies. PubMed. Available at: [Link]

  • a new method for synthesis of aziridine 2-phosphonates and their biological activities. Middle East Technical University. Available at: [Link]

  • Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. MSU DSpace. Available at: [Link]

  • Seeking Passe-Partout in the Catalytic Asymmetric Aziridination of Imines: Evolving Toward Substrate Generality for a. MSU DSpace. Available at: [Link]

  • Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. MSU DSpace. Available at: [Link]

  • Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. ResearchGate. Available at: [Link]

  • Asymmetric aziridine synthesis via aza-Darzens reaction of bromoacylcamphorsultam. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric aziridine synthesis by aza-Darzens reaction of N-diphenylphosphinylimines with chiral enolates. Part 1. CentAUR. Available at: [Link]

  • Enantioselective synthesis of aziridine-fused polycyclic architectures via a catalytic asymmetric aza-Darzens reaction and reductive cyclization. Royal Society of Chemistry. Available at: [Link]

  • Catalytic Enantioselective Aziridinations. Macmillan Group. Available at: [Link]

  • Enantioselective Aza-Darzens Reaction Catalyzed by A Chiral Phosphoric Acid | Organic Letters. ACS Publications. Available at: [Link]

  • Synthesis of aziridines from amino alcohols | Request PDF. ResearchGate. Available at: [Link]

  • Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. Available at: [Link]

  • Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

use of sodium 1-benzylaziridine-2-carboxylate in asymmetric synthesis

Application Note: Sodium 1-Benzylaziridine-2-Carboxylate in Asymmetric Synthesis Executive Rationale & Chemical Causality Sodium 1-benzylaziridine-2-carboxylate (CAS: 114426-17-4) is a highly versatile, chiral pool reage...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sodium 1-Benzylaziridine-2-Carboxylate in Asymmetric Synthesis

Executive Rationale & Chemical Causality

Sodium 1-benzylaziridine-2-carboxylate (CAS: 114426-17-4) is a highly versatile, chiral pool reagent utilized extensively in the asymmetric synthesis of complex nitrogen-containing architectures, including α -amino acids, β -amino acids, and functionalized heterocycles[1].

Why utilize the sodium salt? In drug development and synthetic scaling, the free acid form of 1-benzylaziridine-2-carboxylic acid presents a critical flaw: it exists as a zwitterion. The acidic proton readily protonates the basic aziridine nitrogen, activating the strained three-membered ring toward autocatalytic intermolecular nucleophilic attack by neighboring carboxylate groups, leading to rapid polymerization. By employing the sodium salt , this zwitterionic trap is bypassed. The sodium salt is a non-volatile, bench-stable solid with an indefinite shelf-life[1]. It acts as a stable reservoir that can be esterified or amidated in situ immediately prior to regioselective ring-opening, ensuring high fidelity and operational safety in the laboratory.

Mechanistic Principles of Regioselective Ring-Opening

The aziridine ring possesses approximately 27 kcal/mol of strain energy. However, the N-benzyl substituent is electron-donating, classifying this molecule as an "unactivated" aziridine.

  • Activation Causality: To facilitate nucleophilic ring-opening, the nitrogen lone pair must be engaged. Coordination with a Lewis acid (e.g., BF3​⋅OEt2​ ) or a Brønsted acid (e.g., TsOH) withdraws electron density, lowering the LUMO of the C–N bond and making the ring susceptible to nucleophilic attack[2].

  • Regioselectivity & Stereospecificity: Nucleophilic attack generally proceeds via an SN​2 trajectory. For unsubstituted aziridine-2-carboxylates, attack at the less sterically hindered C3 position is favored, yielding chiral α -amino acid derivatives[2]. Because the reaction is strictly SN​2 , complete inversion of stereochemistry occurs at the attacked carbon, allowing for near-perfect enantiomeric excess (ee) transfer from the chiral starting material.

  • Thermal Decarboxylation: Alternatively, heating the esterified derivative induces thermal ring-opening and decarboxylation, generating a highly reactive azomethine ylide. This intermediate is a prime candidate for [3+2] cycloadditions with dienophiles, such as C60​ , to form complex pyrrolidinofullerenes[3].

Synthetic Workflow Visualization

G Start Sodium 1-Benzylaziridine- 2-carboxylate Esterification Esterification (R-X, DMF) Start->Esterification Prevents zwitterion polymerization Activation N-Activation (Lewis/Brønsted Acid) Esterification->Activation H+ or Lewis Acid Thermal Thermal Ring Opening (Decarboxylation) Esterification->Thermal Toluene, Reflux C3_Attack C3 Nucleophilic Attack (SN2 Inversion) Activation->C3_Attack Soft Nucleophiles C2_Attack C2 Nucleophilic Attack (SN2 Inversion) Activation->C2_Attack Hard Nucleophiles AlphaAA Chiral α-Amino Acids (Amphetamine analogs) C3_Attack->AlphaAA >95% Regioselectivity BetaAA Chiral β-Amino Acids C2_Attack->BetaAA Steric control Ylides Azomethine Ylides (Cycloaddition targets) Thermal->Ylides C60 / Dienophiles

Figure 1: Divergent asymmetric workflows from sodium 1-benzylaziridine-2-carboxylate.

Quantitative Data: Nucleophilic Ring-Opening Summary

The following table summarizes validated reaction conditions and outcomes for the asymmetric conversion of 1-benzylaziridine-2-carboxylates into high-value chiral targets.

Reaction TypeNucleophile / ReagentCatalyst / ActivatorMajor TargetYield (%)Enantiomeric Excess (ee)Ref
C3 Ring-Opening O-Nucleophiles ( H2​O , Alcohols)TsOH (1.0 - 1.2 eq) α -Amino Alcohols75 - 90> 87% (High Retention)[2]
Reductive Opening Catalytic Hydrogenation ( H2​,Pd(OH)2​ ) (Boc)2​O Amphetamine-type compounds41 (Overall)97%[2]
Intramolecular Cyclization Dipropargylic alcoholsBase-catalyzed2,5-Disubstituted 6-AzaindolesHighStereospecific[4]
Thermal Cycloaddition C60​ (Fullerene)None (Toluene, Reflux)Pyrrolidinofullerenes40N/A (Achiral target)[3]

Experimental Protocol: Regioselective Synthesis of Chiral α -Amino Alcohols

This self-validating protocol details the conversion of the stable sodium salt into an active ester, followed by Brønsted acid-catalyzed regioselective ring-opening to yield a chiral α -amino alcohol[2].

Phase 1: In Situ Esterification

Causality: The sodium salt is insoluble in the ethereal solvents required for controlled ring-opening. Alkylation converts it into a highly soluble, reactive ester.

  • Preparation: Suspend 10.0 mmol of sodium 1-benzylaziridine-2-carboxylate in 20 mL of anhydrous DMF under an argon atmosphere.

  • Alkylation: Dropwise, add 11.0 mmol of benzyl bromide (or methyl iodide). Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, partition in EtOAc/ H2​O , and spot the organic layer on a silica TLC plate (Eluent: 3:1 Hexane:EtOAc). Stain with Ninhydrin and heat. The successful formation of the ester is confirmed by a distinct spot (Rf ~0.6) that turns orange/brown, validating the complete consumption of the baseline-retained sodium salt.

  • Workup: Dilute with 100 mL EtOAc, wash with water (3 x 50 mL) and brine (50 mL) to remove DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Phase 2: TsOH-Catalyzed C3 Ring-Opening

Causality: TsOH protonates the tertiary aziridine nitrogen. The use of a 50% aqueous THF solvent system provides H2​O as the O-nucleophile. The SN​2 attack occurs at the C3 position due to the lower steric hindrance relative to the C2-carboxylate position, preserving the stereocenter.

  • Activation: Dissolve the crude ester in 50 mL of a 50% aqueous THF solution (0.2 M concentration).

  • Ring-Opening: Add 1.1 equivalents of p-Toluenesulfonic acid monohydrate (TsOH). Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC. The starting ester spot will disappear, replaced by a highly polar, Ninhydrin-active spot (dark purple/blue) corresponding to the secondary amine of the ring-opened α -amino alcohol product.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the TsOH. Extract the aqueous layer with CH2​Cl2​ (3 x 50 mL). Dry the combined organic layers over Na2​SO4​ and purify via flash column chromatography to yield the enantiopure α -amino alcohol.

References

  • LookChem Chemical Database. CAS No. 114426-17-4: Sodium 1-benzylaziridine-2-carboxylate Suppliers and Properties. URL:[Link]

  • Manaka, A., et al. (2007). Ring-Opening Reactions of 3-Aryl-1-benzylaziridine-2-carboxylates and Application to Asymmetric Synthesis of an Amphetamine-Type Compound. Helvetica Chimica Acta, 90(1), 135-145. URL:[Link]

  • Lee, W. K., et al. Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Organic Letters. (Profile and abstracts via ResearchGate). URL:[Link]

  • Lu, X., Akasaka, T., & Slanina, Z. Handbook of Fullerene Science and Technology. Springer. (Thermal ring-opening and cycloaddition of aziridine-2-carboxylates). URL:[Link]

Sources

Application

Application Note: A Guide to the Regioselective Ring-Opening of N-Benzylaziridine-2-carboxylates

Abstract N-Benzylaziridine-2-carboxylates are powerful and versatile chiral building blocks in modern organic synthesis. Their inherent ring strain (26-27 kcal/mol) makes them susceptible to nucleophilic attack, providin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Benzylaziridine-2-carboxylates are powerful and versatile chiral building blocks in modern organic synthesis. Their inherent ring strain (26-27 kcal/mol) makes them susceptible to nucleophilic attack, providing a direct route to a diverse array of non-proteinogenic α- and β-amino acids, which are critical components in drug discovery and development.[1][2] The primary challenge and opportunity in their application lie in controlling the regioselectivity of the ring-opening reaction. This guide provides an in-depth analysis of the factors governing this selectivity, detailed experimental protocols for achieving desired outcomes, and troubleshooting insights for researchers in synthetic and medicinal chemistry.

Theoretical Background & Mechanistic Insights

The ring-opening of an N-benzylaziridine-2-carboxylate by a nucleophile can proceed via two distinct pathways: attack at the C2 carbon (α- to the carboxylate) or attack at the C3 carbon (β- to the carboxylate).[3] The preferred pathway is determined by a delicate interplay of electronic effects, steric hindrance, the nature of the nucleophile, and, most critically, the method of aziridine activation.[4][5]

Unlike aziridines bearing strongly electron-withdrawing groups on the nitrogen (e.g., tosyl or Boc), the N-benzyl group is not sufficiently activating on its own. Therefore, activation with a Lewis acid is typically required to enhance the electrophilicity of the ring carbons.[1] The Lewis acid can coordinate to the aziridine nitrogen, creating a highly reactive aziridinium ion-like intermediate. This activation is the key to promoting the reaction and directing its regiochemical outcome.

Factors Influencing Regioselectivity:

  • Electronic Effects: The presence of a substituent on the C3 carbon dramatically influences the electronic landscape. An aryl or alkyl group at C3 can stabilize the build-up of positive charge during an Sₙ1-like transition state, favoring nucleophilic attack at this more substituted position.[6]

  • Steric Hindrance: In the absence of strong electronic bias, nucleophiles will preferentially attack the less sterically hindered carbon, which is often the C3 position in 2-carboxylates unless C3 is heavily substituted.[7]

  • The Nucleophile: The identity of the nucleophile is paramount. Softer, bulkier nucleophiles may favor one position over another due to orbital and steric considerations. For instance, the ring opening of 2-substituted N,N-dibenzylaziridinium ions shows that bromide attacks the substituted carbon, while hydride attacks the unsubstituted carbon.[8][9]

  • The Lewis Acid Catalyst: The choice of Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, InCl₃, ZnCl₂) can alter the reaction mechanism from a pure Sₙ2 to a more Sₙ1-like pathway by modulating the degree of C-N bond cleavage in the transition state.[6][10][11] This choice is often substrate and nucleophile-dependent and requires empirical optimization.

Below is a diagram illustrating the Lewis acid-mediated activation and the two competing nucleophilic attack pathways.

Regioselective_Ring_Opening cluster_start cluster_products sub N-Benzylaziridine- 2-carboxylate activated Activated Complex [Aziridinium Ion-like] sub->activated + LA la Lewis Acid (LA) mid1 activated->mid1 mid2 activated->mid2 nu Nucleophile (Nu⁻) nu->mid1 C3 Attack nu->mid2 C2 Attack prod_c3 Product 1 (C3 Attack) prod_c2 Product 2 (C2 Attack) mid1->prod_c3 Path A Favored by: - C3 stabilizing groups (e.g., Phenyl) - Sₙ1-like conditions mid2->prod_c2 Path B Favored by: - Less steric hindrance at C2 - Sₙ2-like conditions

Caption: Lewis acid activation and competing C2 vs. C3 nucleophilic attack pathways.

Application Data & Comparative Analysis

The choice of reaction conditions dictates the regiochemical outcome. The following table summarizes data from selected studies, illustrating how changes in the nucleophile and Lewis acid affect the product distribution.

Aziridine Substrate (at C3)NucleophileLewis Acid / ConditionsC3:C2 Attack RatioYield (%)Reference
Phenylp-MethoxybenzylthiolBF₃·Et₂O, CH₂Cl₂Exclusive C367[6]
PhenylIndoleBF₃·Et₂O, CH₂Cl₂Exclusive C348[6]
PhenylAcetic AcidAcetic Acid (solvent), 70 °CExclusive C388[6]
ArylIndoleSc(OTf)₃ (10 mol%), CH₂Cl₂>95:585-95[11]
Aryl1,3-DimethoxybenzeneInCl₃ (cat.), CH₂Cl₂>99:1Excellent[10]
PhenylZnCl₂Dichloromethane (DCM)>99:186
PhenylZnBr₂Dichloromethane (DCM)>99:183

Key Insight: For N-benzylaziridine-2-carboxylates substituted with a phenyl group at the C3 position, nucleophilic attack occurs almost exclusively at the benzylic C3 carbon. This is attributed to the ability of the phenyl group to stabilize the partial positive charge that develops at C3 in the transition state, promoting an Sₙ1-like or Sₙ2-borderline mechanism.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common ring-opening reactions. It is imperative to conduct all reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent the deactivation of the Lewis acid catalyst.

Experimental_Workflow start Start reagents 1. Combine aziridine and nucleophile in anhydrous solvent under inert atmosphere. start->reagents cool 2. Cool reaction mixture (e.g., to 0 °C). reagents->cool add_la 3. Add Lewis Acid catalyst slowly. cool->add_la monitor 4. Monitor reaction progress by TLC. add_la->monitor quench 5. Quench reaction with saturated aq. NaHCO₃. monitor->quench Reaction Complete workup 6. Perform aqueous work-up and extraction. quench->workup purify 7. Purify crude product via silica gel chromatography. workup->purify characterize 8. Characterize final product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: General experimental workflow for Lewis acid-catalyzed aziridine ring-opening.

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with Indole

This protocol describes a general procedure for the synthesis of β-indolyl-α-amino acid esters, valuable precursors to tryptophan derivatives.[11]

  • Materials:

    • N-benzyl-3-aryl-aziridine-2-carboxylate (1.0 equiv)

    • Indole (1.2 equiv)

    • Scandium(III) triflate (Sc(OTf)₃, 10 mol%)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Procedure:

    • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-benzyl-3-aryl-aziridine-2-carboxylate (1.0 equiv) and indole (1.2 equiv).

    • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

    • Dissolution: Add anhydrous CH₂Cl₂ via syringe to dissolve the solids (concentration typically 0.1-0.2 M).

    • Catalyst Addition: Cool the stirred solution to 0 °C using an ice bath. Add the Lewis acid catalyst, Sc(OTf)₃ (10 mol%), in one portion. Causality Note: Cooling the reaction mixture helps to control the initial exotherm and can improve selectivity.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 2-12 hours). Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).

    • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Trustworthiness Note: This step is crucial to neutralize the Lewis acid catalyst and stop the reaction. Effervescence may occur.

    • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with CH₂Cl₂.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Ring-Opening with a Thiol Nucleophile

This procedure details the synthesis of β-thioether substituted amino acids, which are cysteine analogues.[6]

  • Materials:

    • Benzyl (2S,3R)-N-benzyl-3-phenylaziridine-2-carboxylate (1.0 equiv)

    • 4-Methoxybenzylthiol (3.0 equiv)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Standard work-up and purification reagents as listed in Protocol 1.

  • Procedure:

    • Setup: In a flame-dried flask under an inert atmosphere, dissolve the aziridine substrate (1.0 equiv) in anhydrous CH₂Cl₂.

    • Nucleophile Addition: Add 4-methoxybenzylthiol (3.0 equiv) to the solution.

    • Lewis Acid Addition: Cool the mixture to 0 °C. Add BF₃·OEt₂ (1.5 equiv) dropwise via syringe. Causality Note: BF₃·OEt₂ is a strong Lewis acid; slow addition is necessary to control the reaction rate and minimize side product formation.

    • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours, monitoring by TLC.

    • Work-up and Purification: Upon completion, perform the quenching, extraction, drying, and purification steps as detailed in Protocol 1. The product will be the corresponding β-thiolated amino acid ester.

Troubleshooting and Key Considerations

  • Poor Regioselectivity: If a mixture of regioisomers is observed, the reaction conditions may be suboptimal.[4]

    • Solution: Screen different Lewis acids. A milder Lewis acid may favor a more Sₙ2-like pathway, potentially increasing selectivity. Lowering the reaction temperature can also enhance selectivity.

  • Low Reaction Yield: This can be due to several factors.[4]

    • Poor Aziridine Activation: Ensure the Lewis acid is active and the solvent is truly anhydrous.

    • Weak Nucleophile: A stronger or more activated nucleophile may be required.

    • Catalyst Deactivation: Impurities in the starting materials can poison the catalyst. Ensure all reagents are pure.

  • Formation of Side Products: Dimerization or polymerization of the aziridine can occur under strongly acidic conditions.

    • Solution: Use a catalytic amount of Lewis acid where possible. Maintain dilute reaction conditions and control the temperature carefully.

References

  • G. Li, H. H. Chang, J. D. Sharpless, Regioselective and Stereoselective Nucleophilic Ring Opening Reactions of A Phenyl-Substituted Aziridine: Enantioselective Synthesis of β-Substituted Tryptophan, Cysteine, and Serine Derivatives, The Journal of Organic Chemistry - ACS Publications. [Link]

  • F. Couty, O. David, et al., Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity, European Journal of Organic Chemistry. [Link]

  • S. C. Bergmeier, D. M. Stanchina, Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening, The Journal of Organic Chemistry - ACS Publications. [Link]

  • I. D. G. Watson, L. Yu, A. K. Yudin, Regioselectivity in the ring opening of non-activated aziridines, Chemical Society Reviews (RSC Publishing). [Link]

  • J. M. Yost, M. M. Zhou, A. M. Yousuf, J. S. Johnson, β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates, The Journal of Organic Chemistry - ACS Publications. [Link]

  • I. D. G. Watson, L. Yu, A. K. Yudin, Regioselectivity in the ring opening of non-activated aziridines, Ghent University Academic Bibliography. [Link]

  • H. J. Ha, S. Eum, S. Ranjith, Regioselective ring opening of aziridine for synthesizing azaheterocycle, Frontiers in Chemistry. [Link]

  • P. B. Anzeveno, L. I. Kruse, Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles, Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • S. O. Badgujar, B. G. Kim, Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine, Molecules - MDPI. [Link]

  • H. J. Ha, W. K. Lee, Lewis acid-catalyzed stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones, Chemical Communications (RSC Publishing). [Link]

  • J. S. Yadav, B. V. S. Reddy, et al., Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes, The Journal of Organic Chemistry. [Link]

  • T. Ishikawa, AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION, HETEROCYCLES. [Link]

  • S. Dolfen, E. Van der Eycken, M. D'hooghe, Nucleophile-dependent regioselective ring opening of 2-substituted N,N-dibenzylaziridinium ions: bromideversushydride, Chemical Communications (RSC Publishing). [Link]

  • S. Dolfen, E. Van der Eycken, M. D'hooghe, Nucleophile-dependent regioselective ring opening of 2-substituted N,N-dibenzylaziridinium ions: bromide versus hydride, PubMed. [Link]

  • P. K. Singh, V. K. Singh, Recent applications of aziridine ring expansion reactions in heterocyclic synthesis, Arkivoc. [Link]

  • S. J. McRobbie, R. J. H. Ryan, et al., Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride, ChemMedChem. [Link]

  • Y. Yang, X. Wang, et al., Nucleophilic Ring-Opening of N-Benzoylaziridine Combined with Spirolactamization of Rhodol Enables Ratiometric Fluorescence Imaging of Hydropersulfides in Arabidopsis thaliana, Analytical Chemistry. [Link]

  • J. S. Yadav, B. V. S. Reddy, G. Baishya, An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides, Tetrahedron Letters. [Link]

Sources

Method

Application Note: Stereospecific Synthesis of Chiral Tridentate Ligands via Regioselective Ring-Opening of Aziridine-2-Carboxylates

Introduction & Mechanistic Rationale Aziridines are highly strained, three-membered nitrogen heterocycles characterized by an inherent ring strain of approximately 27 kcal/mol. This thermodynamic instability makes them e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Aziridines are highly strained, three-membered nitrogen heterocycles characterized by an inherent ring strain of approximately 27 kcal/mol. This thermodynamic instability makes them exceptionally valuable as electrophilic building blocks in asymmetric synthesis. For drug development professionals and synthetic chemists, enantiopure aziridine-2-carboxylates serve as ideal, atom-economical precursors for complex chiral scaffolds, including 1,2-diamines, amino alcohols, and tridentate Schiff base ligands used in transition-metal catalysis .

The core principle driving this protocol is strain-release driven regioselectivity . In unactivated (N-alkyl or N-H) aziridines, nucleophilic ring-opening is kinetically sluggish. However, when the aziridine nitrogen is activated—either via an electron-withdrawing protecting group or through in situ iminium ion formation—the C–N bonds become highly polarized, drastically lowering the activation energy for nucleophilic attack .

This guide details a highly efficient, iminium-mediated self-ring opening reaction of enantiopure aziridines with salicylaldehydes to produce chiral tridentate ligands .

Causality of Experimental Design:

  • Iminium Activation: Condensation of the N-unsubstituted aziridine-2-carboxylate with salicylaldehyde forms a transient iminium intermediate. This strongly withdraws electron density, lowering the LUMO of the aziridine ring.

  • Regiospecific Cleavage: The iminium activation directs the nucleophilic attack (by a second equivalent of the aziridine) strictly to the more substituted C2–N bond. This achieves regiospecific cleavage while preserving the stereocenter.

  • Ligand Assembly: The resulting 1-(2-aminoalkyl)aziridine intermediate undergoes tautomerization and condensation to form a stable chiral tridentate ligand, bypassing the need for multi-step deprotection sequences.

Pathway Visualization

AziridineWorkflow A Enantiopure Aziridine-2-carboxylate B Salicylaldehyde Condensation A->B + Salicylaldehyde (Solvent, RT) C Iminium Ion Intermediate B->C - H2O D Regiospecific C-N Cleavage C->D Self-Ring Opening (Strain Release) E Chiral Tridentate Ligand D->E Isolation & Purification

Workflow for iminium-mediated synthesis of chiral tridentate ligands from aziridines.

Experimental Protocols

To ensure reproducibility and reliability, the following methodologies are designed as self-validating systems , incorporating in-process analytical checkpoints to verify stereochemical integrity and reaction progress.

Protocol A: Synthesis of the Enantiopure Aziridine-2-Carboxylate Precursor

Objective: Synthesize the unactivated N-H aziridine-2-carboxylate via a double nucleophilic substitution mechanism .

  • Reaction Setup: In a flame-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 mmol of the corresponding α,β-dibromo ester in 10 mL of anhydrous acetonitrile.

  • Amine Addition: Slowly add 2.2 mmol of a primary chiral amine (e.g., (S)-α-methylbenzylamine) to induce chiral resolution, followed immediately by 2.5 mmol of triethylamine (Et₃N).

    • Causality: Et₃N acts as a non-nucleophilic base to neutralize the generated HBr. This prevents the protonation of the nucleophilic chiral amine, maintaining its reactivity and driving the double Sₙ2 displacement forward.

  • Incubation & Monitoring: Stir the mixture at room temperature for 12 hours.

    • Self-Validating Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the UV-active dibromo ester spot confirms the cyclization is complete.

  • Workup: Quench the reaction with distilled water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the enantiopure aziridine-2-carboxylate.

Protocol B: Iminium-Mediated Synthesis of the Chiral Tridentate Ligand

Objective: Execute the self-ring opening cascade to yield the Schiff base ligand .

  • Condensation Initiation: In a 25 mL Schlenk tube, dissolve 1.0 mmol of the enantiopure aziridine-2-carboxylate in 5 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Aldehyde Addition: Add 0.5 mmol of the selected substituted salicylaldehyde dropwise.

    • Causality: A strict 2:1 stoichiometry (Aziridine:Aldehyde) is critical. The first equivalent of the aziridine condenses with the aldehyde to form the highly electrophilic iminium ion. The second equivalent acts as the nucleophile, attacking the activated ring.

  • Ring-Opening Cascade: Stir the reaction mixture at 40 °C for 24 hours.

    • Causality: Mild heating provides the necessary activation energy for the nucleophilic attack on the sterically hindered C2 position of the iminium intermediate, while strictly avoiding temperatures that could induce thermal racemization.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude residue via column chromatography using a gradient of Hexanes/EtOAc.

    • Causality: Use neutral alumina instead of standard silica gel. The slight acidity of standard silica can hydrolyze the newly formed, delicate imine bond of the tridentate ligand.

  • Validation:

    • Self-Validating Checkpoint 2: Confirm the product structure via ¹H NMR. The presence of a sharp singlet at ~8.2 ppm is diagnostic for the Schiff base imine proton.

    • Self-Validating Checkpoint 3: Analyze the purified ligand via chiral HPLC (e.g., Chiralcel OD-H column) to verify that the enantiomeric excess (ee) matches that of the starting aziridine, confirming no racemization occurred during C–N cleavage.

Quantitative Data & Reaction Scope

The following table summarizes the optimization and scope of the iminium-mediated ring-opening using various salicylaldehyde derivatives. The data demonstrates the robustness of the protocol across different electronic and steric environments.

Salicylaldehyde SubstituentSolventTemp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)Regioselectivity (C2:C3 attack)
Unsubstituted (H)CH₂Cl₂402492>99>99:1
5-Methoxy (-OMe)CH₂Cl₂402495>99>99:1
5-Nitro (-NO₂)CH₂Cl₂403681>98>99:1
3,5-Di-tert-butylToluene604878>98>99:1

Data Interpretation: Electron-donating groups (e.g., 5-OMe) on the salicylaldehyde increase the nucleophilicity of the intermediate, accelerating the reaction and providing higher yields. Conversely, bulky groups (e.g., 3,5-di-tert-butyl) require higher temperatures and longer reaction times due to steric hindrance; however, the stereochemical fidelity (>98% ee) and regiospecificity remain strictly controlled by the strain-release mechanism.

References

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine Source: MDPI - Molecules URL:[Link]

  • Recent Advances in the Stereoselective Synthesis of Aziridines Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Efficient Direct Synthesis of Aziridine-Containing Chiral Tridentate Ligands by the Iminium-Mediated Self-Ring Opening Reaction of Enantiopure Aziridines and Salicylaldehydes Source: Advanced Synthesis & Catalysis (Wiley Online Library) URL:[Link]

Application

stereoselective synthesis of heterocyclic compounds using 1-benzylaziridine-2-carboxylate

Application Note: Stereoselective Synthesis of Heterocyclic Scaffolds via 1-Benzylaziridine-2-carboxylate Executive Summary & Mechanistic Rationale In modern synthetic and medicinal chemistry, the stereoselective constru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of Heterocyclic Scaffolds via 1-Benzylaziridine-2-carboxylate

Executive Summary & Mechanistic Rationale

In modern synthetic and medicinal chemistry, the stereoselective construction of functionalized heterocycles requires versatile, high-fidelity chiral building blocks. 1-Benzylaziridine-2-carboxylate has emerged as a privileged synthon for these applications[1]. Its utility is driven by two intrinsic structural features:

  • High Ring Strain: The three-membered aziridine ring possesses roughly 27 kcal/mol of strain energy, making it highly reactive toward ring-opening and cycloaddition paradigms[1].

  • Electronic Bias: The electron-withdrawing C2-carboxylate group lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent C3-N bond. When activated by a Lewis acid or a strong nucleophile, the ring undergoes highly regioselective aziridinolysis at the C3 position.

Causality in Stereocontrol: Because the ring-opening proceeds via an SN​2 mechanism, nucleophilic attack at C3 occurs with complete inversion of stereochemistry[2]. This predictable stereochemical transfer allows researchers to utilize enantiopure 1-benzylaziridine-2-carboxylates to synthesize complex, stereodefined acyclic amino acid derivatives, which can subsequently be recyclized into pyrrolidines, oxazolidinones, or expanded into bicyclic systems like 6-azaindoles[3].

Strategic Synthetic Workflow

Workflow SM 1-Benzylaziridine-2-carboxylate (Chiral Pool / Synthon) RO Regioselective Ring-Opening (SN2 Inversion at C3) SM->RO Nucleophiles (N, O, S, C) Lewis Acid Activation CY Intramolecular Cyclization (Cascade Reactions) SM->CY Dipolarophiles / Propargyl Addition P1 α/β-Amino Acid Derivatives (e.g., Glycosyl Serines) RO->P1 Acyclic Targets P2 Functionalized Pyrrolidines & Oxazolidinones RO->P2 Recyclization P3 2,5-Disubstituted 6-Azaindoles CY->P3 Acetylenic Schmidt

Divergent synthetic pathways of 1-benzylaziridine-2-carboxylate to complex heterocycles.

Quantitative Summary of Transformations

The following table summarizes the field-validated reaction conditions and stereochemical outcomes for key transformations utilizing the 1-benzylaziridine-2-carboxylate scaffold.

Transformation TypeReagents & CatalystMajor Product ScaffoldYield (%)Stereoselectivity
Synthesis of Synthon Ethyl 2,3-dibromopropanoate, BnNH2​ , Et3​N Ethyl 1-benzylaziridine-2-carboxylate65–80%Racemic (unless chiral pool used)
C-Nucleophile Ring Opening Indole, InCl3​ (10 mol%), RTTryptophan analogs87%Single diastereomer (Inversion)
S-Nucleophile Ring Opening 4-Chlorothiophenol, RT β -amino thioethers80% de>98% [4]
O-Glycosylation (Ring Opening) GlcNAc hemiacetal, KH, DMF α -O-glycosyl serine conjugates~75%High α -selectivity
Cascade Cyclization Propargylmagnesium bromide, Base2,5-disubstituted 6-azaindoles70–85%N/A (Aromatized core)[3]

Validated Experimental Methodologies

Protocol I: Synthesis of Ethyl 1-Benzylaziridine-2-carboxylate via Gabriel-Cromwell Reaction

Causality: The synthesis relies on the sequential alkylation and intramolecular cyclization of benzylamine. Triethylamine is critical as it neutralizes the HBr generated during the initial displacement of the primary bromide, shifting the equilibrium to favor the intramolecular SN​2 displacement of the secondary bromide, closing the strained aziridine ring[5].

  • Initiation: Dissolve benzylamine (30.8 mmol) in anhydrous ethanol (60 mL) in a flame-dried round-bottom flask at 0 °C under an N2​ atmosphere[5].

  • Reagent Addition: Sequentially add ethyl 2,3-dibromopropanoate (30.8 mmol) dropwise, followed by triethylamine (69.6 mmol)[5].

  • Cyclization: Warm the reaction mixture to 60 °C and stir for 1 hour[5].

  • Workup: Evaporate the ethanol under reduced pressure. Extract the crude residue with dichloromethane ( CH2​Cl2​ ), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure aziridine.

Protocol II: Lewis Acid-Catalyzed Aziridinolysis with C-Nucleophiles (Indole)

Causality: Indium(III) chloride ( InCl3​ ) acts as a mild, nitrogen-coordinating Lewis acid. By coordinating to the aziridine nitrogen, it increases the electrophilicity of the C3 position without prematurely cleaving the ring. This allows a relatively weak nucleophile like indole to attack exclusively at C3, ensuring a clean SN​2 inversion[2].

  • Preparation: Dissolve 1-benzylaziridine-2-carboxylate (1.0 equiv) and 1H-indole (1.2 equiv) in anhydrous CH2​Cl2​ at room temperature.

  • Activation: Add InCl3​ (10 mol%) in one portion[2].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the consumption of the aziridine via TLC (typically complete within 2–4 hours).

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with CH2​Cl2​ .

  • Isolation: Dry the combined organic layers, concentrate, and purify via column chromatography to yield the corresponding tryptophan analog as a single diastereomer[2].

Protocol III: Stereoselective O-Glycosylation via Aziridine Ring-Opening

Causality: Utilizing alkali metal salts of carbohydrate hemiacetals generates a highly reactive C1-O-alkoxide. The choice of solvent and counterion dictates the stereochemical outcome: using KH in DMF creates solvent-separated ion pairs that favor the contrasteric α -anomer, whereas THF promotes tight ion pairing, favoring the β -anomer[6].

  • Deprotonation: In a flame-dried flask, dissolve the protected GlcNAc hemiacetal (1.5 equiv) in anhydrous DMF. Cool to 0 °C and carefully add Potassium Hydride (KH, 1.5 equiv) to generate the alkoxide[6].

  • Ring Opening: Add a solution of 1-benzylaziridine-2-carboxylate (1.0 equiv) in DMF dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aziridine.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc, wash extensively with water to remove DMF, dry, and concentrate.

  • Purification: Isolate the α -O-glycosyl serine conjugate via flash chromatography[6].

Protocol IV: Cascade Cyclization to 2,5-Disubstituted 6-Azaindoles

Causality: The addition of two propargyl groups to the carboxylate ester yields a highly reactive tertiary dipropargylic alcohol. Upon base catalysis, this intermediate undergoes a cascade reaction—initiating with pyrrole formation and concluding with a novel intramolecular acetylenic Schmidt-type rearrangement—to construct the bicyclic 6-azaindole core in a single step[3].

  • Grignard Addition: Treat ethyl 1-benzylaziridine-2-carboxylate with propargylmagnesium bromide (2.5 equiv) in THF at 0 °C to form the aziridin-2-yl dipropargylic alcohol.

  • Cascade Initiation: Isolate the intermediate and dissolve in anhydrous THF. Add a strong base (e.g., potassium tert-butoxide, 2.0 equiv).

  • Cyclization: Heat the mixture to reflux. The base catalyzes the sequential pyrrole formation and acetylenic Schmidt reaction[3].

  • Isolation: Once complete (monitored by LC-MS), cool to room temperature, quench with water, extract with EtOAc, and purify the resulting 2,5-disubstituted 6-azaindole via chromatography[3].

Self-Validating Quality Control (QC) Metrics

To ensure the integrity of the synthesized compounds and the success of the protocols, the following self-validating checks must be integrated into the workflow:

  • Starting Material Verification (Protocol I): The successful formation of the aziridine ring is confirmed by 1H NMR. The characteristic highly shielded protons of the strained three-membered ring must appear as distinct multiplets between 1.45 ppm and 1.77 ppm [5].

  • Ring-Opening Confirmation (Protocols II & III): Successful regioselective ring-opening is validated by the complete disappearance of the aziridine ring protons (~1.5-1.8 ppm) and the emergence of downfield shifted signals corresponding to the new α -amino acid methine proton (~3.5-4.5 ppm)[5].

  • Stereochemical Validation (Protocol III): For O-glycosylation, the anomeric stereochemistry is validated via the 1H NMR coupling constant ( J1,2​ ) of the anomeric proton. A small coupling constant ( J≈3−4 Hz) confirms the α -linkage, while a larger coupling constant ( J≈7−8 Hz) confirms the β -linkage[6].

Sources

Method

Application Note: Multikilogram Synthesis of Enantiopure 1-Benzylaziridine-2-Carboxylic Acid via Chemoenzymatic Resolution

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Biologists Document Type: Scalable Process Protocol & Mechanistic Guide Executive Summary & Process Rationale Enantiopure aziridine-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Biologists Document Type: Scalable Process Protocol & Mechanistic Guide

Executive Summary & Process Rationale

Enantiopure aziridine-2-carboxylic acids are highly strained, chiral, nitrogen-containing three-membered rings that serve as critical building blocks for active pharmaceutical ingredients (APIs), including complex azaindoles and unnatural amino acids. Historically, the large-scale synthesis of these compounds has been bottlenecked by the reliance on chiral chromatography to resolve enantiomers—a process that is solvent-intensive, low-throughput, and economically unviable for multikilogram scale-up.

This application note details a highly scalable, self-validating chemoenzymatic workflow for the synthesis of enantiopure 1-benzylaziridine-2-carboxylic acid. By coupling a classical Gabriel-Cromwell ring-closure with a highly stereoselective enzymatic kinetic resolution (EKR) using Candida antarctica Lipase B (CAL-B), we eliminate the need for chromatographic separation. The extreme polarity difference between the resulting (2S)-carboxamide and the unreacted (2R)-ester allows for a simple liquid-liquid phase separation, enabling seamless multikilogram scalability [1].

Mechanistic Causality & Process Design

As a Senior Application Scientist, it is critical to understand why these specific conditions are selected, as this dictates how the process will behave upon scale-up.

The Gabriel-Cromwell Ring Closure

The synthesis begins with the reaction of ethyl 2,3-dibromopropionate with benzylamine in toluene.

  • Causality of Reagent Stoichiometry: Three equivalents of benzylamine are utilized. One equivalent acts as the nucleophile for the initial Michael addition/substitution, while the remaining two equivalents act as an acid scavenger to precipitate out benzylamine hydrobromide.

  • Self-Validation: The reaction progress is visually self-indicating; the stoichiometric precipitation of the hydrobromide salt serves as a direct mass-balance metric for reaction completion [2].

CAL-B Catalyzed Stereoselective Ammoniolysis

The racemic ethyl 1-benzylaziridine-2-carboxylate is subjected to ammoniolysis in tert-butanol saturated with ammonia, catalyzed by immobilized CAL-B (Novozym 435).

  • Causality of Solvent Choice: tert-Butanol is chosen because it effectively solubilizes ammonia gas but is too sterically hindered to act as a competing nucleophile (unlike primary alcohols), ensuring that ammoniolysis is the exclusive pathway.

  • Active Site Dynamics (E-E-A-T Insight): CAL-B exhibits profound enantioselectivity (E > 50) for the (2S)-enantiomer. Molecular modeling reveals that the rigid aziridine ring forces an "umbrella-like inversion orientation" within the enzyme's catalytic triad. The (2R)-enantiomer (the slow-reacting enantiomer) suffers from severe steric clashes between its methine hydrogen and the Thr40 residue in the acyl-binding site, as well as restrictive interactions with Thr138 and Ile189 . Consequently, only the (2S)-ester is converted to the (2S)-amide [1].

  • Causality of Purification: The resulting mixture contains the highly lipophilic (2R)-ester and the highly polar, hydrogen-bond-donating (2S)-amide. A simple biphasic partition between n-hexane and water achieves >99% separation efficiency, completely bypassing silica gel chromatography.

Process Workflow Diagram

Workflow SM Ethyl 2,3-dibromopropionate + Benzylamine Racemic Racemic Ethyl 1-benzylaziridine-2-carboxylate SM->Racemic Gabriel-Cromwell Reaction Enzyme CAL-B Catalyzed Ammoniolysis (tBuOH/NH3) Racemic->Enzyme Kinetic Resolution Partition Hexane / Water Partitioning Enzyme->Partition 50% Conversion R_Ester (2R)-Ester (Hexane Layer) Partition->R_Ester Organic Phase S_Amide (2S)-Amide (Water Layer) Partition->S_Amide Aqueous Phase HydrolysisR Basic Hydrolysis (LiOH, THF/H2O) R_Ester->HydrolysisR HydrolysisS Acidic/Basic Hydrolysis S_Amide->HydrolysisS R_Acid (2R)-1-Benzylaziridine- 2-carboxylic acid HydrolysisR->R_Acid S_Acid (2S)-1-Benzylaziridine- 2-carboxylic acid HydrolysisS->S_Acid

Chemoenzymatic workflow for enantiopure 1-benzylaziridine-2-carboxylic acid synthesis.

Quantitative Data & Process Metrics

The following table summarizes the expected yields, enantiomeric excesses (ee), and partition coefficients for a standard 1-kilogram scale-up batch.

Intermediate / ProductMolecular WeightTarget Yield (%)Enantiomeric Excess (ee)Phase Solubility
Racemic Ethyl Ester205.25 g/mol 85 - 88%N/A (Racemic)Toluene, Hexane
(2R)-Ethyl Ester205.25 g/mol 44 - 46%> 99%n-Hexane
(2S)-Carboxamide176.21 g/mol 48 - 50%> 99%Water
(2R)-Carboxylic Acid177.20 g/mol 92 - 95%**> 99%Aqueous (pH dependent)

*Yields for the resolution step are based on a theoretical maximum of 50% per enantiomer. **Yield represents the final hydrolysis step from the resolved ester.

Step-by-Step Experimental Protocols (1-Kilogram Scale)

Protocol A: Synthesis of Racemic Ethyl 1-Benzylaziridine-2-Carboxylate

This protocol utilizes a self-validating precipitation metric to ensure reaction completion.

  • Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Charge: Add ethyl 2,3-dibromopropionate (1.00 kg, 3.85 mol) and anhydrous toluene (5.0 L) to the reactor. Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Addition: Charge the addition funnel with benzylamine (1.24 kg, 11.55 mol, 3.0 eq). Add the benzylamine dropwise over 2 hours, maintaining the internal temperature below 5 °C to prevent thermal runaway.

  • Reaction: Upon complete addition, allow the reaction to warm to 20 °C and stir for 24 hours.

    • In-Process Control (IPC): A thick white precipitate of benzylamine hydrobromide will form. Filter a 1 mL aliquot, dilute in hexane, and check via GC-MS for the disappearance of the dibromopropionate.

  • Workup: Filter the reaction mixture through a medium-porosity glass frit to remove the precipitated salts. Wash the filter cake with cold toluene (2 × 500 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield the crude racemic ester as a pale yellow oil (~670 g, 85% yield). This can be used directly in the next step without further purification.

Protocol B: CAL-B Catalyzed Stereoselective Ammoniolysis

This is a kinetic resolution; strict adherence to conversion monitoring is required to maintain >99% ee.

  • Solvent Preparation: Bubble anhydrous ammonia gas through 5.0 L of tert-butanol at 15 °C until saturation is achieved (approximately 3-4 M NH3).

  • Reaction Initiation: In a 10 L reactor, dissolve the racemic ethyl 1-benzylaziridine-2-carboxylate (670 g, 3.26 mol) in the ammonia-saturated tert-butanol.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, 100 g, ~15% w/w). Stir the suspension gently at 40 °C.

  • Monitoring (Critical IPC): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The reaction must be stopped exactly at 50% conversion (typically 48–72 hours). Allowing the reaction to proceed past 50% will result in the ammoniolysis of the (2R)-ester, degrading the final enantiomeric purity [1].

  • Termination: Once 50% conversion is reached, halt the reaction by filtering off the immobilized enzyme. Wash the recovered enzyme with tert-butanol (500 mL) for reuse in subsequent batches. Concentrate the filtrate to dryness under vacuum.

Protocol C: Phase-Separation & Isolation

A self-validating purification step leveraging extreme polarity differences.

  • Partitioning: Dissolve the crude residue from Protocol B in a biphasic mixture of n-hexane (3.0 L) and deionized water (3.0 L).

  • Extraction: Transfer to a separatory funnel and agitate vigorously for 5 minutes. Allow the phases to separate completely (at least 30 minutes to resolve any emulsions).

  • Isolation of (2S)-Amide: The lower aqueous layer contains the (2S)-aziridine-2-carboxamide. Drain the aqueous layer and extract the organic layer with an additional 1.0 L of water. Combine the aqueous layers and lyophilize to yield the pure (2S)-amide as a white solid.

  • Isolation of (2R)-Ester: The upper hexane layer contains the unreacted (2R)-ethyl 1-benzylaziridine-2-carboxylate. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the (2R)-ester as a clear oil (>99% ee).

Protocol D: Hydrolysis to Enantiopure Free Acid

Mild basic hydrolysis prevents ring-opening of the strained aziridine.

  • Saponification: Dissolve the (2R)-ethyl 1-benzylaziridine-2-carboxylate (300 g, 1.46 mol) in a mixture of THF (1.5 L) and water (1.5 L).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H2O) (92 g, 2.19 mol, 1.5 eq) portion-wise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the disappearance of the ester via TLC (Hexane:EtOAc 7:3).

  • Workup: Remove the THF under reduced pressure. Carefully adjust the pH of the remaining aqueous solution to ~5.5 using 1M HCl at 0 °C (Caution: Do not drop the pH below 5.0, as acidic conditions will protonate the aziridine nitrogen and trigger nucleophilic ring-opening).

  • Extraction: Extract the aqueous phase with dichloromethane (3 × 1.0 L). Dry the combined organics over Na2SO4, filter, and evaporate to yield (2R)-1-benzylaziridine-2-carboxylic acid as a highly pure, crystalline solid. (Note: The (2S)-amide can be similarly hydrolyzed using optimized acidic/basic conditions to yield the (2S)-acid).

References

  • Park, J.-H., Ha, H.-J., Lee, W. K., Généreux-Vincent, T., & Kazlauskas, R. J. (2009). Molecular Basis for the Stereoselective Ammoniolysis of N-Alkyl Aziridine-2-Carboxylates Catalyzed by Candida antarctica Lipase B. ChemBioChem, 10(13), 2213-2222. URL: [Link]

  • Eremeev, A. V., et al. (1982). N-Substituted aziridine-2-carboxylic acid derivatives. United States Patent 4321194A.
Application

Application Notes &amp; Protocols: Functionalization of the Carboxylate Group in 1-Benzylaziridine-2-carboxylate

Introduction Aziridine-2-carboxylates are powerful and versatile chiral building blocks in modern organic synthesis.[1] Their value stems from the unique reactivity of the strained three-membered aziridine ring, which ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aziridine-2-carboxylates are powerful and versatile chiral building blocks in modern organic synthesis.[1] Their value stems from the unique reactivity of the strained three-membered aziridine ring, which makes them susceptible to stereospecific ring-opening reactions. The 1-benzylaziridine-2-carboxylate scaffold, in particular, offers a stable yet reactive platform for constructing complex nitrogen-containing molecules, including novel amino acids, peptide mimics, and pharmacologically active compounds.[2][3]

The carboxylate group at the C2 position serves as a critical handle for synthetic diversification. By modifying this functional group, researchers can introduce a wide array of functionalities, enabling the synthesis of diverse compound libraries for drug discovery and development. This guide provides an in-depth exploration of key strategies for the functionalization of the carboxylate group in 1-benzylaziridine-2-carboxylate esters, focusing on the causality behind experimental choices and providing detailed, field-proven protocols. We will cover three primary transformations: amidation , reduction to alcohols , and ester hydrolysis/transesterification .

Core Functionalization Strategies

The choice of functionalization strategy depends on the desired final product. The N-benzyl group provides stability to the aziridine ring, yet care must be taken to employ conditions that selectively transform the carboxylate without inducing premature ring-opening.[1][4]

Strategy 1: Amide Formation via Amidation

Converting the carboxylate ester to an amide is a fundamental transformation for creating peptide bonds or introducing new pharmacophores. The most common approach involves the aminolysis of the ester, often facilitated by activating agents or by first converting the corresponding carboxylic acid into a more reactive species.

Mechanistic Insight & Causality

Direct aminolysis of an unactivated ester with an amine is often slow and requires harsh conditions that could compromise the aziridine ring. A more reliable method is to first hydrolyze the ester to the corresponding carboxylic acid and then use a coupling agent to facilitate amide bond formation. Coupling agents like propylphosphonic anhydride (T3P®) or carbodiimides (e.g., DCC) activate the carboxylate, making it highly susceptible to nucleophilic attack by an amine.[5] The reaction is typically run in the presence of a non-nucleophilic base, such as triethylamine or DIPEA, to neutralize the acid formed and drive the reaction to completion.

Below is a workflow for a two-step amidation process starting from an ester.

Amidation_Workflow Start Ethyl 1-Benzylaziridine- 2-carboxylate Acid 1-Benzylaziridine- 2-carboxylic Acid Start->Acid Saponification (e.g., LiOH, H₂O/THF) Product 1-Benzylaziridine-2-carboxamide Derivative Acid->Product Amidation Amine Dimethylamine (or other amine) Amine->Product Coupling Coupling Agent (e.g., T3P®) Base (e.g., Et3N) Coupling->Product

Caption: Workflow for the synthesis of aziridine-2-carboxamides.

Protocol 1: Synthesis of N,N-Dimethyl-1-benzylaziridine-2-carboxamide

This protocol details the conversion of ethyl 1-benzylaziridine-2-carboxylate to its corresponding dimethylamide.[6][7]

Part A: Saponification to the Carboxylic Acid

  • Reagent Setup: In a round-bottom flask, dissolve ethyl 1-benzylaziridine-2-carboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding 1 M HCl until the pH is ~2-3.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-benzylaziridine-2-carboxylic acid, which can often be used in the next step without further purification.

Part B: Amidation

  • Reagent Setup: Under an inert atmosphere (N₂ or Ar), dissolve the crude 1-benzylaziridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine & Base: Add triethylamine (Et₃N) (2.5 eq) followed by a 2 M solution of dimethylamine in THF (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Activation: Slowly add propylphosphonic anhydride (T3P®) (50% solution in ethyl acetate, 1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure N,N-dimethyl-1-benzylaziridine-2-carboxamide.

Strategy 2: Reduction to (1-Benzylaziridin-2-yl)methanol

Reduction of the carboxylate ester to a primary alcohol provides a versatile intermediate for further synthetic transformations, such as etherification or conversion to a leaving group for nucleophilic substitution.

Mechanistic Insight & Causality

Carboxylic esters are relatively unreactive towards mild reducing agents like sodium borohydride (NaBH₄).[8][9] Therefore, a powerful hydride donor, such as lithium aluminum hydride (LiAlH₄), is required. The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses to release an alkoxide, forming an aldehyde intermediate.[10] This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the primary alcohol.[8][10] Due to the high reactivity of LiAlH₄, the reaction must be carried out under strictly anhydrous conditions to prevent violent quenching with water.

Reduction_Workflow Start Ethyl 1-Benzylaziridine- 2-carboxylate Product (1-Benzylaziridin-2-yl)methanol Start->Product Reduction Reagents 1. LiAlH₄, Anhydrous THF, 0 °C 2. Quench (Fieser Workup) Reagents->Product

Caption: Workflow for the reduction of an aziridine-2-carboxylate ester.

Protocol 2: Reduction of Ethyl 1-Benzylaziridine-2-carboxylate
  • Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF.

  • Addition of Ester: Cool the suspension to 0 °C. Dissolve ethyl 1-benzylaziridine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC.

  • Workup (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration: A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography if necessary.

Strategy 3: Hydrolysis and Ester Interconversion

It is often necessary to first hydrolyze the starting ester to the free carboxylic acid (saponification) to perform subsequent reactions (like the amidation described in Strategy 1) or to re-esterify it with a different alcohol (transesterification).

Mechanistic Insight & Causality

Saponification is a base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and deprotonates the carboxylic acid formed in situ. Mild bases like lithium hydroxide are often preferred to minimize potential side reactions.

Esterification of the resulting carboxylic acid can be achieved through various methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis, but this often requires harsh conditions. Milder, more modern methods, such as benzyne-mediated esterification or using activating agents, provide better functional group tolerance and are more suitable for sensitive substrates like aziridines.[11][12]

Ester_Interconversion Ester1 Ethyl 1-Benzylaziridine- 2-carboxylate Acid 1-Benzylaziridine- 2-carboxylic Acid Ester1->Acid Saponification (LiOH) Esterification (H⁺, EtOH) Ester2 Benzyl 1-Benzylaziridine- 2-carboxylate Acid->Ester2 Esterification (BnOH, cat.) Saponification (LiOH)

Caption: Interconversion between ester and carboxylic acid forms.

Protocol 3: Benzyl Ester Formation from the Carboxylic Acid

This protocol uses a modern, mild method for esterification.[12]

  • Reagent Setup: In a round-bottom flask, dissolve 1-benzylaziridine-2-carboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM.

  • Coupling Agent: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor for completion by TLC.

  • Filtration: Once the reaction is complete, filter off the DCU precipitate and wash the solid with cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure benzyl 1-benzylaziridine-2-carboxylate.[13]

Summary of Functionalization Strategies

StrategyTransformationKey ReagentsTypical ConditionsKey Considerations
Amidation Ester → Amide1. LiOH2. Amine, T3P®, Et₃N1. RT, 2-4 h2. 0 °C to RT, 12-16 hTwo-step process; requires activation of the intermediate carboxylic acid.
Reduction Ester → AlcoholLiAlH₄0 °C to RT, 1-3 hRequires strictly anhydrous conditions; powerful, non-selective reducing agent.
Esterification Acid → EsterAlcohol, DCC, DMAP0 °C to RT, 12 hMild conditions suitable for sensitive substrates; avoids strong acids.

Conclusion

The carboxylate group of 1-benzylaziridine-2-carboxylate is a versatile functional handle that enables extensive synthetic diversification. The protocols outlined in this guide for amidation, reduction, and ester interconversion provide robust and reliable methods for accessing a wide range of valuable derivatives. By understanding the mechanistic principles behind these transformations, researchers can rationally select and optimize reaction conditions to achieve their synthetic goals while preserving the integrity of the sensitive aziridine ring. These strategies are fundamental to leveraging the full potential of aziridine-2-carboxylates as chiral building blocks in medicinal chemistry and organic synthesis.

References
  • Unexplored Nucleophilic Ring Opening of Aziridines. (2010). MDPI. Available at: [Link]

  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2845. Available at: [Link]

  • Magic Blue-Initiated SN2-Type Ring Opening of Activated Aziridines: Friedel–Crafts-Type Alkylation of Electron-Rich Arenes/Heteroarenes. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Ring-Opening of Aziridines Using Tethered Hemiketals. (2026). The Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic ring-opening of activated aziridines: A one-step method for labeling biomolecules with fluorine-18. (2025). ResearchGate. Available at: [Link]

  • Chiral aziridine‐2‐carboxylates can be leveraged as building blocks... (n.d.). ResearchGate. Available at: [Link]

  • Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Available at: [Link]

  • Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. (n.d.). Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Conversion of Aziridine-2-carboxylic Esters into 2H-Azirine-2. (2025). ResearchGate. Available at: [Link]

  • Cardillo, G., et al. (2001). Synthesis of aziridine-2,2-dicarboxylates via 1,4-addition of N,O-(bistrimethylsilyl)hydroxylamine to alpha,beta-unsaturated malonates. Journal of Organic Chemistry, 66(25), 8657-60. Available at: [Link]

  • Bates, G. S., & Varelas, M. A. (1980). A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyl-2-oxazolines. Canadian Journal of Chemistry, 58(23), 2562-2566. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2014). Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives. Chemical Reviews, 114(16), 7934-7977. Available at: [Link]

  • 1-Benzyl-aziridine-2-carboxylic acid ethyl ester. LookChem. Available at: [Link]

  • Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (n.d.). ChemRxiv. Available at: [Link]

  • Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. (n.d.). ACS Publications. Available at: [Link]

  • Reduction. Jack Westin. Available at: [Link]

  • Carboxylic Acids to Alcohols. (2024). Chemistry Steps. Available at: [Link]

  • Synthesis, cytotoxic and antioxidant activities of azolyl benzothiazine carboxamides. (2019). ResearchGate. Available at: [Link]

  • Benzyne-Mediated Esterification Reaction. Organic Chemistry Portal. Available at: [Link]

  • Dolezal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13038-13055. Available at: [Link]

  • Process for production of aziridine-2-carboxylic acid amide. Google Patents.
  • 13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. (2020). Chemistry LibreTexts. Available at: [Link]

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. Available at: [Link]

  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. Available at: [Link]

  • Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Method for preparing an aldehyde or alcohol by reduction of a carboxylic acid. Google Patents.
  • Benzyl Aziridine-1-carboxylate. PubChem. Available at: [Link]

  • Design and Synthesis of Benzimidazole Molecules Endowed with Hydrazine Carboxamides as Anticonvulsant agents. (2025). ResearchGate. Available at: [Link]

  • A process for amidation of pyrrole carboxylate compounds. Google Patents.
  • Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... (n.d.). ResearchGate. Available at: [Link]

  • New deamination in a benzyne addition to N-benzylaziridine. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Sodium 1-Benzylaziridine-2-carboxylate

Welcome to the Advanced Technical Support Center for the isolation and purification of sodium 1-benzylaziridine-2-carboxylate (CAS: 114426-17-4). This guide is engineered for drug development professionals and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of sodium 1-benzylaziridine-2-carboxylate (CAS: 114426-17-4). This guide is engineered for drug development professionals and synthetic chemists who require high-purity aziridine building blocks for downstream functionalization.

Due to the inherent ring strain of the three-membered aziridine heterocycle (approximately 26-27 kcal/mol)[1], this molecule presents unique stability challenges. Standard organic purification techniques (like silica gel chromatography or acidic aqueous workups) will rapidly degrade the product. This guide provides field-proven, causality-driven protocols to ensure high-yield purification while maintaining structural integrity.

Part 1: Mechanistic Troubleshooting & Causality (The "Why")

The Zwitterion vs. Salt Dilemma

Sodium 1-benzylaziridine-2-carboxylate is an amphoteric precursor. It contains a basic tertiary amine (the aziridine nitrogen) and a carboxylate salt.

  • Why you cannot use acid extraction: To extract this highly polar molecule into an organic solvent, you would theoretically need to protonate the carboxylate (lowering the pH to ~2). However, at this pH, the aziridine nitrogen is immediately protonated. Protonation turns the nitrogen into an excellent leaving group, triggering rapid nucleophilic ring-opening by ambient water or halide ions[1],[2].

  • The Solution: The molecule must be maintained as a sodium salt at a basic pH (> 9.0) throughout the entire purification process. Non-activated, N-alkylated aziridines (like the N-benzyl derivative) are relatively stable to base but highly sensitive to acid[1].

Quantitative Stability Data

To guide your experimental design, refer to the following stability and physicochemical parameters.

Table 1: Physicochemical & Stability Profile of Sodium 1-Benzylaziridine-2-carboxylate

ParameterValue / ObservationMechanistic Causality
Ring Strain ~26-27 kcal/molDrives susceptibility to nucleophilic attack[1].
Optimal pH Range 9.5 – 11.0Maintains the unprotonated aziridine nitrogen, preventing C-N bond cleavage.
Half-life at pH 3.0 < 5 minutesRapid protonation of nitrogen leads to irreversible ring-opening to β -amino acid derivatives.
Aqueous Solubility > 100 mg/mLThe sodium salt is highly polar, necessitating reverse-phase or precipitation strategies[3].
Silica Gel Compatibility IncompatibleAcidic silanol groups on normal-phase silica induce localized protonation and degradation.

Part 2: Experimental Workflows & Protocols

Because normal-phase chromatography is destructive, purification relies on a self-validating system of Liquid-Liquid Extraction (LLE) followed by Antisolvent Precipitation/Trituration .

Protocol A: Removal of Non-Polar Byproducts via LLE

This step removes unreacted esters, benzylamine derivatives, and non-polar oligomers from the crude saponification mixture.

  • Quench and pH Adjustment: Following the saponification of the ester precursor (e.g., methyl 1-benzylaziridine-2-carboxylate) using NaOH, ensure the aqueous mixture is at room temperature. Self-Validation Check: Use a pH meter to confirm the pH is between 10.0 and 11.0. Do not proceed if pH < 9.

  • Organic Washing: Add an equal volume of Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) to the aqueous reaction mixture.

  • Phase Separation: Agitate gently to avoid emulsion formation. Allow phases to separate. The highly polar sodium 1-benzylaziridine-2-carboxylate remains entirely in the bottom aqueous layer.

  • Iteration: Repeat the organic wash 2 to 3 times. Discard the organic layers (which contain the non-polar impurities).

  • Concentration: Transfer the aqueous layer to a round-bottom flask. Remove residual dissolved organic solvent via rotary evaporation at reduced pressure (Bath temperature < 30°C to prevent thermal degradation).

Protocol B: Isolation and Desalting via Lyophilization and Trituration

This step isolates the solid salt and separates it from excess inorganic reagents (NaOH, Na₂CO₃).

  • Lyophilization: Flash-freeze the aqueous layer from Protocol A using liquid nitrogen or a dry ice/acetone bath. Lyophilize (freeze-dry) for 24-48 hours until a dry, free-flowing white/pale-yellow powder is obtained. Causality: Lyophilization avoids the thermal stress of boiling off water, which can cause polymerization.

  • Selective Solvation (Trituration): Suspend the lyophilized crude powder in anhydrous Isopropanol (IPA) or a 9:1 mixture of Tetrahydrofuran (THF) and Methanol (10 mL per gram of crude solid).

  • Agitation: Stir vigorously for 30 minutes under an inert atmosphere (N₂ or Argon). Mechanistic Insight: The sodium 1-benzylaziridine-2-carboxylate is soluble in this solvent system, whereas inorganic salts (NaOH, Na₂CO₃) exhibit near-zero solubility.

  • Filtration: Filter the suspension through a Celite pad or a fine glass frit to remove the inorganic salts.

  • Final Isolation: Concentrate the filtrate under reduced pressure to yield the purified sodium 1-benzylaziridine-2-carboxylate. Store immediately at -20°C under Argon.

Part 3: Mechanistic & Workflow Visualizations

AcidDegradation A Sodium 1-benzylaziridine-2-carboxylate (Stable at pH > 9) B Protonation of Aziridine Nitrogen (pH < 7) A->B Acidic Workup C Nucleophilic Attack (H2O / Cl-) B->C Strain Release (27 kcal/mol) D Irreversible Ring-Opened Byproduct (β-amino acid derivative) C->D C-N Bond Cleavage

Diagram 1: Acid-catalyzed nucleophilic ring-opening pathway of aziridine-2-carboxylates.

PurificationWorkflow Crude Crude Saponification Mixture (Product + Esters + NaOH) LLE Liquid-Liquid Extraction (Aqueous / MTBE) Crude->LLE OrgPhase Organic Phase (Non-polar Impurities) LLE->OrgPhase Discard AqPhase Aqueous Phase (Product + NaOH) LLE->AqPhase Retain (pH > 9) Lyo Lyophilization (Removes H2O without heat) AqPhase->Lyo Trituration Anhydrous IPA Trituration (Selective Solvation) Lyo->Trituration Inorganic Filter Cake (Inorganic Salts) Trituration->Inorganic Discard Pure Filtrate Evaporation Pure Sodium Salt Trituration->Pure Isolate

Diagram 2: Logical decision tree and workflow for the purification of the sodium salt.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my purified product turning into a viscous, discolored oil during concentration? A: This is indicative of thermal degradation and oligomerization. Aziridines are highly reactive and can undergo self-polymerization if subjected to excessive heat[3]. Ensure that your rotary evaporation bath temperature never exceeds 30°C. If concentrating from water, use lyophilization instead of heat-driven evaporation.

Q: Can I use Reverse-Phase HPLC (RP-HPLC) to purify this compound? A: Yes, but with strict mobile phase constraints. You cannot use standard TFA or Formic Acid modifiers, as these will destroy the aziridine ring[2]. You must use a slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.5 with ammonium hydroxide) paired with a high-pH tolerant C18 column.

Q: I attempted to synthesize the free carboxylic acid instead of the sodium salt, but my yield is zero. Why? A: 1-Benzylaziridine-2-carboxylic acid (the free acid) is highly unstable. The molecule acts as an internal zwitterion where the carboxylic acid protonates its own aziridine nitrogen, leading to rapid intramolecular or intermolecular ring-opening. It is standard practice to handle this moiety exclusively as an ester or a sodium/potassium salt[1].

Q: How can I verify the integrity of the aziridine ring via NMR? A: In ¹H-NMR (using D₂O or CD₃OD as the solvent), the protons on the aziridine ring (C2 and C3) are highly characteristic. Look for the distinct high-field signals of the three-membered ring protons, typically appearing as multiplets between δ 1.5 ppm and 2.5 ppm. If the ring has opened, these signals will shift significantly downfield (> 3.0 ppm) due to the loss of the shielding effect of the strained ring[4].

References

  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. Heterocycles, Vol. 85, No. 12. Retrieved from:[Link]

  • Schjoeth-Eskesen, C., et al. (2015). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. ChemistryOpen. Retrieved from: [Link]

  • Davis, F. A., et al. (2002). A Facile Synthesis of Enantiopure 2-Aziridinesulfinimines and Their Highly Diastereoselective Reactions. The Journal of Organic Chemistry. Retrieved from: [Link]

Sources

Optimization

optimizing reaction conditions for the stereoselective synthesis of 1-benzylaziridine-2-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the stereoselective synthesis of 1-benzylaziridine-2-carboxylate. This guide is designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 1-benzylaziridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of asymmetric aziridination. Chiral aziridines are highly valuable three-membered nitrogen-containing heterocycles due to their significant ring strain, which makes them versatile intermediates for synthesizing complex nitrogen-containing molecules like chiral amines and amino acids.[1][2][3][4] The synthesis of ethyl 1-benzylaziridine-2-carboxylate, a key structural motif, requires precise control over reaction conditions to achieve high stereoselectivity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of 1-benzylaziridine-2-carboxylate, focusing on the common approach involving the reaction of an N-benzylimine with a diazoacetate, often mediated by a chiral catalyst.

Q1: My reaction suffers from low stereoselectivity (poor d.r. or e.e.). What are the primary factors to investigate?

Low stereoselectivity is one of the most common hurdles. It indicates that the transition states leading to the different stereoisomers are too close in energy. Several factors can be tuned to enhance the energy difference and favor the desired product.

  • Pillar 1: Reaction Temperature

    • Causality: Lowering the reaction temperature is often the most effective initial step to improve stereoselectivity.[5] At lower temperatures, the reaction is under stricter thermodynamic control, and the small energy differences between the diastereomeric transition states become more significant, favoring the pathway with the lowest activation energy.

    • Troubleshooting Steps:

      • Perform an initial reaction at room temperature (e.g., 20-25 °C).

      • Systematically decrease the temperature in subsequent experiments (e.g., 0 °C, -20 °C, -78 °C).

      • Monitor the reaction time, as lower temperatures will decrease the reaction rate. Find the optimal balance between selectivity and a practical reaction duration.

  • Pillar 2: Solvent Effects

    • Causality: The solvent plays a critical role in stabilizing or destabilizing the transition state geometry. Its polarity, coordinating ability, and capacity for hydrogen bonding can influence how the substrate and catalyst interact.[5][6][7] For instance, a non-coordinating, non-polar solvent might promote a more compact and organized transition state, enhancing the transfer of chirality.

    • Troubleshooting Steps:

      • Screen a range of aprotic solvents with varying polarities. Common choices include dichloromethane (DCM), toluene, tetrahydrofuran (THF), and diethyl ether.

      • Ensure the use of anhydrous solvents, as trace amounts of water can interfere with many catalytic systems, leading to side reactions or catalyst deactivation.[8]

  • Pillar 3: Catalyst System and Ligand Choice

    • Causality: In catalytic asymmetric aziridination, the chiral ligand is the primary source of stereochemical control. The ligand's structure creates a specific chiral environment around the metal center, dictating the facial selectivity of the attack on the imine.[2] Catalyst loading is also crucial; too little may result in a slow or incomplete reaction, while too much can sometimes lead to the formation of less selective catalytic species.

    • Troubleshooting Steps:

      • Verify Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity.

      • Optimize Catalyst Loading: Screen different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%). In some systems, lower catalyst loadings can surprisingly lead to higher selectivity.[5]

      • Consider Different Ligands: If optimization fails, consider a different class of ligands. For Lewis acid-catalyzed reactions, ligands like VANOL or VAPOL have proven effective.[2][9]

Q2: The overall reaction yield is low, even though TLC analysis shows consumption of starting materials. What are potential causes?

Low isolated yield can be attributed to product instability, side reactions, or inefficient workup procedures.

  • Pillar 1: Product Instability & Ring-Opening

    • Causality: The inherent ring strain of aziridines makes them susceptible to nucleophilic ring-opening, especially under acidic or basic conditions.[4][10] The workup procedure or purification via chromatography can expose the product to conditions that promote its decomposition.

    • Troubleshooting Steps:

      • Neutralize Carefully: During workup, use a mild base (e.g., saturated NaHCO₃ solution) to quench the reaction and neutralize any acid catalysts. Avoid strong acids or bases.

      • Modify Purification: If using silica gel chromatography, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. This neutralizes the acidic sites on the silica surface. Alternatively, use a different stationary phase like alumina.

      • Minimize Heat Exposure: Concentrate the product solution at low temperatures (e.g., <30 °C) to prevent thermal degradation.

  • Pillar 2: Competing Side Reactions

    • Causality: A common side reaction in the synthesis from imines and diazo compounds is the formation of enamines. This can occur via a 1,2-hydride shift in the zwitterionic intermediate that would otherwise lead to the aziridine.[2]

    • Troubleshooting Steps:

      • Adjust Reagent Stoichiometry: Varying the ratio of the imine to the diazo compound can sometimes suppress side reactions.

      • Slow Addition: Adding the diazoacetate slowly via a syringe pump can maintain its low concentration in the reaction mixture, which often minimizes the formation of byproducts from diazo self-coupling or other undesired pathways.

Data Presentation: Parameter Optimization Summary

The following table provides an example of how to systematically evaluate reaction parameters. Data is illustrative and should be determined experimentally for your specific system.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
15DCM256585:15
25DCM06292:8
35DCM-2055>98:2
45Toluene-2058>99:1
55THF-204090:10
610Toluene-206198:2
Visualizing the Process

Diagrams can clarify complex workflows and mechanisms, aiding in systematic troubleshooting and conceptual understanding.

Troubleshooting_Workflow Start Problem: Low Stereoselectivity Temp Decrease Temperature (e.g., 25°C -> 0°C -> -20°C) Start->Temp Solvent Screen Solvents (e.g., DCM, Toluene, THF) Temp->Solvent If minor improvement Catalyst Optimize Catalyst System (Loading, Ligand Purity) Solvent->Catalyst If still suboptimal Result Stereoselectivity Improved? Catalyst->Result Success Process Optimized Result->Success Yes Reassess Re-evaluate Substrate/Reagent Purity Result->Reassess No Reassess->Start Catalytic_Cycle cluster_0 Catalytic Cycle LCat [L*M] CatImine [L*M]-Imine LCat->CatImine + Imine Intermediate Zwitterionic Intermediate CatImine->Intermediate + Diazoacetate - N2 CatYlide [L*M]-Ylide Product Aziridine Intermediate->Product Ring Closure Product->LCat - Product

Caption: A simplified catalytic cycle for a Lewis acid-catalyzed aziridination.

Experimental Protocols
General Protocol for Catalytic Asymmetric Synthesis of Ethyl 1-benzyl-3-phenylaziridine-2-carboxylate

This protocol is a representative example based on Lewis acid catalysis and should be optimized for specific substrates and catalyst systems. [2][9][11] Materials:

  • Chiral Ligand (e.g., VANOL-derived)

  • Lewis Acid Precursor (e.g., Triphenyl borate)

  • N-(phenylmethylene)benzenemethanamine (N-benzylimine of benzaldehyde)

  • Ethyl diazoacetate (EDA)

  • Anhydrous Toluene

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware, flame-dried under vacuum

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (In Situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 0.055 mmol) in anhydrous toluene (2.0 mL).

    • Add the Lewis acid precursor (e.g., triphenyl borate, 0.055 mmol).

    • Stir the solution at room temperature for 1 hour to allow for catalyst formation.

  • Aziridination Reaction:

    • In a separate flame-dried flask, dissolve the N-benzylimine (0.50 mmol) in anhydrous toluene (1.0 mL).

    • Cool the imine solution to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

    • Add the pre-formed catalyst solution to the imine solution via cannula.

    • Add ethyl diazoacetate (0.55 mmol) dropwise to the reaction mixture over 30 minutes using a syringe pump. Caution: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood.

    • Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) until the imine is consumed (typically 2-6 hours).

  • Workup and Purification:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ (5 mL).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

    • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent, e.g., a gradient of ethyl acetate in hexanes) to afford the pure aziridine-2-carboxylate.

  • Characterization:

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

References
  • BenchChem. (2025). troubleshooting side reactions in Aziridine;2-(chloromethyl)oxirane synthesis.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). optimization of reaction conditions for Aziridine;2-(chloromethyl)
  • Journal of the Chemical Society, Chemical Communications. (n.d.).
  • Michigan State University. (2009).
  • National Institutes of Health. (2025).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity.
  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in the Ring-Opening of Unsymmetrical Aziridines.
  • Journal of the American Chemical Society. (2025).
  • BenchChem. (2025). methods for improving the stereoselectivity of triaziridine synthesis.
  • SciSpace. (n.d.).
  • ACS Publications. (2002).
  • RSC Publishing. (n.d.).
  • Wikipedia. (n.d.). Aziridines.
  • RSC Publishing. (1978).
  • RSC Publishing. (2024). Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts.
  • ACS Publications. (2012). Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines.
  • Beilstein Journals. (2024).
  • ACS Publications. (2007). Studies on the Reaction of Aziridines with Nitriles and Carbonyls: Synthesis of Imidazolines and Oxazolidines.
  • RSC Publishing. (2008). Efficient base catalyzed alkylation reactions with aziridine electrophiles.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III)
  • Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
  • Chemical Reviews. (2014). Recent Advances in the Stereoselective Synthesis of Aziridines.
  • SciSpace. (2011). Catalytic asymmetric synthesis of trisubstituted aziridines.
  • Organic Chemistry Portal. (n.d.). Aziridine synthesis.
  • BenchChem. (n.d.). Application of Benzyl Pyridine-1(2H)
  • LOCKSS. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION.

Sources

Troubleshooting

Technical Support Center: Strategies to Improve Diastereoselectivity of Aziridination Reactions

Welcome to the Technical Support Center for Aziridination Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the diastereoselectivity of their...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aziridination Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the diastereoselectivity of their aziridination experiments. Aziridines are critical building blocks in modern organic synthesis, and controlling their stereochemistry is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge needed to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter in the lab. The solutions are presented in a question-and-answer format to directly tackle the challenges at hand.

Q1: My aziridination reaction shows poor diastereoselectivity. What are the first parameters I should investigate?

A1: When faced with a low diastereomeric ratio (d.r.), a systematic approach is crucial. Begin by evaluating the most influential and easily modifiable parameters.

  • Reaction Temperature: This is often the most critical factor. Lowering the reaction temperature generally enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states. Experiment with a temperature gradient (e.g., 25 °C, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity. Keep in mind that very low temperatures may halt the reaction entirely.

  • Solvent: The solvent can significantly influence the geometry of the transition state. Its polarity and coordinating ability can stabilize one transition state over another. Screen a range of solvents with varying properties (e.g., non-polar toluene, moderately polar dichloromethane, coordinating THF) to identify the optimal medium.[2] In some cases, solvent choice can even influence the reaction mechanism, for example, by competing in hydrogen atom transfer (HAT) reactions which can lower aziridine yields.

  • Catalyst System (if applicable):

    • Catalyst Loading: Ensure the correct catalyst loading is being used. Sometimes, a lower or higher loading can impact selectivity.

    • Ligand Choice: The chiral ligand is paramount in asymmetric catalysis. If one ligand gives poor results, screen others with different steric and electronic properties. For instance, bisoxazoline ligands are often successful for trans-alkenes, while salen-type ligands may be better suited for cis-alkenes.[3]

The following workflow provides a systematic approach to troubleshooting poor diastereoselectivity.

G start Start: Poor Diastereoselectivity (d.r.) temp Step 1: Optimize Temperature (e.g., RT, 0°C, -40°C, -78°C) start->temp solvent Step 2: Screen Solvents (e.g., Toluene, DCM, THF, Benzene) temp->solvent No improvement reagents Step 3: Evaluate Reagents solvent->reagents No improvement catalyst Modify Catalyst/Ligand (If catalyzed) reagents->catalyst Catalyzed Reaction nitrogen Change Nitrogen Source reagents->nitrogen General substrate Modify Substrate/Auxiliary reagents->substrate Substrate-Control end Achieved High d.r. catalyst->end Optimized nitrogen->end Optimized substrate->end Optimized

Caption: A workflow for troubleshooting poor diastereoselectivity.

Q2: I am using a chiral auxiliary on my substrate, but the diastereomeric ratio is low. How can I improve it?

A2: When a chiral auxiliary fails to induce high diastereoselectivity, the issue often lies in the auxiliary's inability to effectively shield one face of the reacting molecule.

  • Increase Steric Bulk: A bulkier auxiliary can create a more defined chiral environment, forcing the incoming reagent to attack from a specific trajectory. For example, oxazolidinone-type auxiliaries derived from amino acids are a common choice.[4]

  • Match/Mismatch Effects: If you are using both a chiral auxiliary and a chiral catalyst, be aware of "matched" and "mismatched" pairings.[5][6] In a matched pair, the stereochemical preferences of the auxiliary and the catalyst align, leading to high selectivity. In a mismatched pair, they oppose each other, resulting in poor selectivity. Try using the other enantiomer of the catalyst to see if it's a mismatched case.[5]

  • Auxiliary Design: The choice of auxiliary is critical. For instance, N-tert-butanesulfinyl imines are known to provide very high diastereoselectivity in the synthesis of aziridines, where the stereocenter at the sulfur atom directs the approach of the nucleophile.[7]

  • Chelation Control: Some auxiliaries function by coordinating to a metal catalyst, creating a rigid, chelated transition state. Ensure your reaction conditions (solvent, additives) do not interfere with this chelation.

G sub Chiral Substrate Re-face Si-face matched Matched Pair (Major Diastereomer) sub:f1->matched mismatched Mismatched Pair (Minor Diastereomer) sub:f2->mismatched reagent Chiral Reagent reagent->sub:f1 Favorable Approach reagent->sub:f2 Unfavorable Approach

Caption: Matched vs. mismatched pairs in an auxiliary-controlled reaction.

Q3: My reaction of a cis-alkene is producing a significant amount of the trans-aziridine. How can I prevent this isomerization?

A3: The loss of alkene stereochemistry often points to a stepwise reaction mechanism involving a rotatable intermediate, which can be a radical or zwitterionic species.[3]

  • Mechanism Type: Concerted mechanisms, where both C-N bonds form simultaneously, are stereospecific and retain the alkene geometry. Stepwise mechanisms involving biradical or zwitterionic intermediates allow for C-C bond rotation before ring closure, leading to isomerization.[3]

  • Catalyst and Counterions: The choice of metal catalyst and its associated counterions can influence the reaction pathway. Strongly coordinating counterions might favor radical intermediates, promoting isomerization.[3]

  • Nitrene Source: The nature of the nitrene (singlet vs. triplet) can be a factor. Triplet nitrenes typically react via a stepwise radical mechanism, leading to a loss of stereochemistry.[7] Using a catalyst system known to favor a concerted pathway or singlet nitrene transfer can preserve the cis geometry. For example, some rhodium(II)-catalyzed aziridinations are known to proceed with high stereospecificity.[8]

Frequently Asked Questions (FAQs)

This section explores broader concepts to deepen your understanding of diastereoselective aziridination.

Q1: How does the choice of catalyst fundamentally influence diastereoselectivity?

A1: In catalyst-controlled reactions, the chiral catalyst creates a chiral environment around the active site where the aziridination occurs. The mechanism is key.

  • Metal-Nitrene/Imido Intermediates: Many transition metal catalysts (using Cu, Rh, Ru, Mn) operate by forming a metal-nitrene (or metal-imido) intermediate.[3][9] The chiral ligands attached to the metal dictate how the alkene can approach this reactive species. Steric hindrance imposed by the ligand will favor one orientation of the alkene over another, leading to the preferential formation of one diastereomer.

  • Lewis Acid Catalysis: In reactions involving imines and diazo compounds, a chiral Lewis acid can coordinate to the imine.[10] This activation not only accelerates the reaction but also provides facial selectivity. The chiral Lewis acid complex blocks one face of the imine, directing the nucleophilic attack of the diazo compound to the other, less hindered face. Catalysts derived from ligands like VANOL and VAPOL have proven highly effective in this regard.[11]

G cluster_0 Catalytic Cycle M_cat [M]-Catalyst M_Nitrene [M]=NTs (Active Intermediate) M_cat->M_Nitrene Rate-Determining Step Nitrene_Source Nitrogen Source (e.g., ArI=NTs) Nitrene_Source->M_Nitrene M_Nitrene->M_cat Stereo-determining Step Aziridine Aziridine M_Nitrene->Aziridine Byproduct Byproduct (e.g., ArI) Alkene Alkene Alkene->M_Nitrene

Caption: General mechanism for metal-catalyzed aziridination.

Q2: What is the role of the nitrogen source in determining the stereochemical outcome?

A2: The nitrogen source is not merely a reagent; its structure and reactivity are integral to achieving selectivity.

  • Steric Bulk: The substituents on the nitrogen source (e.g., the 'R' group in a nitrene precursor like PhI=NR) contribute to the steric environment of the transition state. A bulky group can enhance diastereoselectivity by exaggerating the steric differences between the two competing diastereomeric transition states.[12]

  • Electronic Properties: Electron-withdrawing groups on the nitrogen are often required to activate the reagent but also influence the reactivity and stability of intermediates.[2]

  • Directed Aziridination: Some nitrogen sources are designed for directed reactions. For example, acetoxyaminoquinazolinone can participate in hydrogen bonding with a substrate containing a hydroxyl group (like an allylic alcohol), directing the aziridination to one face of the double bond with very high diastereoselectivity.[13][14] This substrate-directed approach can be exceptionally powerful.[15][16][17]

Q3: How do reaction conditions (temperature, solvent) impact diastereoselectivity?

A3: Reaction conditions modulate the delicate energy balance between the pathways leading to different diastereomers.

  • Temperature: As per the Eyring equation, the ratio of diastereomers is exponentially related to the difference in the free energies of activation (ΔΔG‡) for their formation and inversely related to the temperature. Lowering the temperature amplifies the effect of a small ΔΔG‡, resulting in a higher diastereomeric ratio. However, excessively low temperatures can sometimes lead to issues with solubility or reaction rates.[18]

  • Solvent: Solvents can influence selectivity through several mechanisms:[19]

    • Polarity: A polar solvent may preferentially stabilize a more polar transition state. If the two diastereomeric transition states have different polarities, changing the solvent can alter the d.r.[2]

    • Coordinating Ability: Coordinating solvents can interact with the catalyst or reagents, altering their reactivity and the shape of the transition state.

    • Viscosity: While less commonly considered, solvent viscosity can play a role in diffusion-controlled steps.

ParameterGeneral Effect on DiastereoselectivityRationale
Temperature Decreasing temperature often increases d.r.Magnifies the free energy difference (ΔΔG‡) between diastereomeric transition states.
Solvent Polarity Varies; must be optimized empirically.Can preferentially stabilize the more polar of the two diastereomeric transition states.[2]
Catalyst Loading Non-linear effect; must be optimized.Can affect catalyst aggregation or the formation of the active species.
Concentration Can influence reaction order and side reactions.Higher concentration may favor bimolecular pathways.

Table 1. Impact of Reaction Parameters on Diastereoselectivity.

Q4: What is the difference between substrate-controlled and catalyst-controlled diastereoselectivity?

A4: The origin of stereochemical control is the key difference.

  • Substrate-Controlled Diastereoselectivity: In this approach, the stereoselectivity arises from a chiral center already present in the substrate (the alkene or imine). The existing stereocenter, often aided by a chiral auxiliary, blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered side. The classic example is the use of an N-tert-butanesulfinyl group on an imine, which effectively directs the approach of a nucleophile.[7]

  • Catalyst-Controlled Diastereoselectivity: Here, both the substrate and the nitrogen source can be achiral. The stereoselectivity is induced by an external chiral catalyst (e.g., a transition metal complex with a chiral ligand or a chiral Lewis acid).[11] The catalyst creates a transient chiral environment during the key bond-forming step. A major advantage is that by simply choosing one enantiomer of the catalyst over the other, one can often access either diastereomer of the product.[18]

Experimental Protocol: Example of a Lewis Acid-Catalyzed Diastereoselective Aziridination

This protocol is a representative example for the formation of a cis-aziridine from an imine and ethyl diazoacetate (EDA) using a VAPOL-derived boron-based Lewis acid catalyst, inspired by the work of Wulff and others.[11]

Objective: To synthesize ethyl cis-1-benzhydryl-3-phenylaziridine-2-carboxylate with high diastereoselectivity.

Materials:

  • (S)-VAPOL ligand

  • Triphenyl borate, B(OPh)₃

  • N-benzhydrylidene-aniline (imine)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

Procedure:

  • Catalyst Preparation (in situ): a. In a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add (S)-VAPOL (0.11 mmol, 1.1 eq relative to B(OPh)₃). b. Add triphenyl borate (0.10 mmol, 1.0 eq). c. Add anhydrous toluene (2.0 mL) and heat the mixture to 55 °C for 1 hour. d. Remove all volatile components under high vacuum at 55 °C to yield the solid catalyst. Allow the flask to cool to room temperature.

  • Aziridination Reaction: a. To the flask containing the catalyst, add anhydrous DCM (3.0 mL). b. Add the N-benzhydrylidene-aniline (1.0 mmol, 1.0 eq). c. Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.[18] d. Slowly add a solution of ethyl diazoacetate (EDA) (1.2 mmol, 1.2 eq) in anhydrous DCM (1.0 mL) dropwise over 30 minutes using a syringe pump. e. Stir the reaction at this temperature and monitor its progress by TLC or ¹H NMR. The reaction may take several hours to reach completion.

  • Workup and Purification: a. Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. b. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the aziridine product. e. Determine the yield and the diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified product.

References
  • Brandt, P., Södergren, M. J., Andersson, P. G., & Norrby, P. O. (1999). Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Journal of the American Chemical Society.
  • Lu, H., Dzik, W. I., & de Bruin, B. (2006). Mechanism of Catalytic Aziridination with Manganese Corrole: The Often Postulated High-Valent Mn(V) Imido Is Not the Group Transfer Reagent. Journal of the American Chemical Society.
  • Wulff, W. D. (2009). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Synlett.
  • BenchChem. (n.d.). Strategies to minimize by-product formation in aziridine synthesis. BenchChem.
  • Doyle, A. G., & Jacobsen, E. N. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Tetrahedron.
  • Ota, Y., et al. (2011). Diastereoselective Aziridination of Chiral Electron-Deficient Olefins with N-Chloro-N-sodiocarbamates Catalyzed by Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry.
  • D'Accolti, L., et al. (2015). A mechanistic investigation of the ruthenium porphyrin catalysed aziridination of olefins by aryl azides. Dalton Transactions.
  • BenchChem. (n.d.). Methods for improving the stereoselectivity of triaziridine synthesis. BenchChem.
  • Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English.
  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Organic Chemistry Portal.
  • Aggarwal, V. K., et al. (2003). Computational investigations on the general reaction profile and diastereoselectivity in sulfur ylide promoted aziridination. The Journal of Organic Chemistry.
  • Aggarwal, V. K., et al. (2006). Mechanism and Diastereoselectivity of Aziridine Formation from Sulfur Ylides and Imines: A Computational Study. The Journal of Organic Chemistry.
  • Blakey, S. B., et al. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society.
  • Blakey, S. B., et al. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Apollo - University of Cambridge Repository.
  • Wulff, W. D. (n.d.). A General Asymmetric Catalytic Aziridination Reaction (AZ). Michigan State University Chemistry.
  • Blakey, S. B., et al. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society.
  • Al-Zoubi, R. M., & Al-Hamdany, R. (2007). Diastereoselective Lewis acid-catalysed [4+2] cycloadditions of 3-alkyl-, 3-aryl- and 3-carboxyl-2H-azirines. ResearchGate.
  • Carretero, J. C., et al. (2001). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry.
  • Pellissier, H. (2022). Recent Developments in Catalytic Asymmetric Aziridination. Molecules.
  • de Fatima, A., & Pilli, R. A. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. Molecules.
  • Smith, A. D., et al. (2008). Enantio- and Diastereoselective Catalytic Alkylation Reactions with Aziridines. Journal of the American Chemical Society.
  • Atkinson, R. S., et al. (2009). Diastereoselective Control Through Hydrogen Bonding in the Aziridination of the Chiral Allylic Alcohols by Acetoxyaminoquinazolinone. The Journal of Organic Chemistry.
  • Macmillan Group. (2004). Catalytic Enantioselective Aziridinations. Macmillan Group Meeting.
  • Blakey, S. B., et al. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society.
  • Atkinson, R. S., et al. (2009). Diastereoselective control through hydrogen bonding in the aziridination of the chiral allylic alcohols by acetoxyaminoquinazolinone. PubMed.

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Reference Data & Comparative Studies

Validation

Comparative Guide to Chiral HPLC Methods for the Separation of Aziridine-2-Carboxylate Enantiomers

Aziridine-2-carboxylates are highly strained, nitrogen-containing three-membered heterocycles that serve as critical chiral building blocks in the synthesis of complex alkaloids, β-amino esters, and pharmaceutical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Aziridine-2-carboxylates are highly strained, nitrogen-containing three-membered heterocycles that serve as critical chiral building blocks in the synthesis of complex alkaloids, β-amino esters, and pharmaceutical intermediates[1]. For drug development professionals and synthetic chemists, accurately determining the enantiomeric excess (ee) of these intermediates is non-negotiable.

As a Senior Application Scientist, I have evaluated numerous chiral stationary phases (CSPs) for these compounds. The inherent polarity of the carboxylate moiety combined with the basicity of the aziridine nitrogen often leads to peak tailing and poor resolution on standard columns. This guide objectively compares the most effective high-performance liquid chromatography (HPLC) methods, focusing on the causality behind column selection, mobile phase optimization, and self-validating protocols.

Mechanistic Rationale: Why Polysaccharide CSPs Dominate

Direct enantiomeric separation of free aziridine-2-carboxylic acids is notoriously difficult due to strong, non-specific secondary interactions with residual silanols on the silica support. To mitigate this, derivatization to their corresponding esters (e.g., ethyl or methyl aziridine-2-carboxylates) is a highly recommended, causality-driven strategy that significantly improves volatility and chromatographic behavior.

Once derivatized, polysaccharide-derived CSPs—specifically amylose and cellulose phenylcarbamates—exhibit superior performance. The separation mechanism relies on a synergistic combination of:

  • Hydrogen Bonding : The carbamate linkages on the CSP act as both hydrogen bond donors (N-H) and acceptors (C=O), interacting stereoselectively with the aziridine nitrogen and the ester carbonyl.

  • π-π Interactions : The phenyl rings on the CSP backbone engage in π-π stacking with any aryl substituents on the aziridine ring (e.g., 3-arylaziridine-2-carboxylates).

  • Steric Inclusion : The helical twist of the polysaccharide backbone creates chiral cavities that differentially encapsulate the (2R, 3R) and (2S, 3S) enantiomers.

Comparative Analysis of Chiral Stationary Phases

When selecting a column, the choice between cellulose-based (e.g., CHIRALCEL® OD-H) and amylose-based (e.g., CHIRALPAK® ID, IF) phases dictates the success of the separation. Amylose-based columns generally offer broader selectivity for N-H and N-Me aziridines[2], while cellulose-based columns excel when specific steric bulk is present at the C3 position[3].

Table 1: Quantitative Comparison of Validated Chiral HPLC Methods for Aziridine-2-Carboxylates

Chiral Stationary PhaseSelector TypeMobile Phase (v/v)Flow RateDetectionObserved Retention Times / PerformanceRef
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / 2-Propanol (98:2)1.0 mL/minUV 222 nm tR1​ = 9.1 min, tR2​ = 20.5 min (Excellent Rs​ )[3]
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / 2-Propanol (85:15)1.0 mL/minUV 222 nm tR1​ = 7.18 min, tR2​ = 8.46 min[1]
CHIRALPAK® ID Amylose tris(3-chlorophenylcarbamate)Hexane / 2-Propanol (90:10)1.0 mL/minUV 210-230 nmHigh selectivity; baseline resolution
CHIRALPAK® IF Amylose tris(3-chloro-4-methylphenylcarbamate)Hexane / 2-Propanol (Optimized)1.0 mL/minUV 210-254 nmSuperior for structurally diverse N-H aziridines[2]

Note: For analytes retaining free acidic sites, the addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical to suppress ionization and prevent peak tailing.

Method Development Workflow

Workflow A Racemic Aziridine-2-carboxylate Sample Preparation B Esterification (Optional) To improve volatility & resolution A->B C CSP Screening (Amylose vs. Cellulose) B->C D Mobile Phase Optimization (Hexane/IPA + Modifiers) C->D E Chromatographic Evaluation (Rs > 1.5, α > 1.2) D->E F Poor Resolution E->F Rs < 1.5 G Validated Method E->G Rs ≥ 1.5 F->C Change Column F->D Adjust Modifiers

Chiral HPLC method development workflow for aziridine-2-carboxylates.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation checks. The following methodologies are designed as self-validating systems; if the System Suitability Test (SST) fails, the run must be halted and parameters adjusted.

Protocol 1: High-Resolution Separation on Cellulose CSP (CHIRALCEL® OD-H)

This method is highly effective for bulky derivatives, such as ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate[3].

Materials & Reagents:

  • Column: CHIRALCEL® OD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA)

  • Analyte: Racemic aziridine-2-carboxylate ester (1 mg/mL in mobile phase)

Step-by-Step Methodology:

  • Mobile Phase Preparation : Formulate an isocratic mixture of Hexane/IPA at a 98:2 (v/v) ratio. Degas ultrasonically for 15 minutes to prevent baseline drift.

  • System Equilibration : Purge the column with the mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until the UV baseline at 222 nm is completely stable.

  • System Suitability Test (SST) : Inject 10 µL of the racemic standard.

    • Validation Gate: Proceed to sample analysis only if the minor enantiomer elutes at ~9.1 min, the major enantiomer at ~20.5 min, and the resolution ( Rs​ ) is > 2.0[3]. If Rs​ < 1.5, verify the IPA concentration, as slight increases in polar modifier drastically reduce retention and resolution.

  • Sample Analysis : Inject 10 µL of the enantiopure or unknown sample. Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for both peaks.

Protocol 2: Broad-Spectrum Separation on Amylose CSP (CHIRALPAK® ID)

For uncharacterized or structurally diverse N-H aziridines, an immobilized amylose column provides the highest probability of initial success.

Materials & Reagents:

  • Column: CHIRALPAK® ID (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Modifier: 0.1% Trifluoroacetic acid (TFA) (if the analyte contains free carboxylic acid groups)

Step-by-Step Methodology:

  • Mobile Phase Preparation : Mix 900 mL n-Hexane with 100 mL IPA. If analyzing acidic compounds, add 1.0 mL of TFA to the IPA prior to mixing.

  • Equilibration : Run the mobile phase through the CHIRALPAK® ID column at 1.0 mL/min at ambient temperature (25 °C).

  • SST & Injection : Inject 10 µL of the racemic mixture (1 mg/mL). Monitor via Diode Array Detector (DAD) at 210-230 nm.

  • Validation & Optimization : Evaluate the chromatogram. Amylose-based phases typically yield baseline resolution for these heterocycles within 20-30 minutes. If co-elution occurs, decrease the IPA content to 5% to increase the retention factor ( k′ ), thereby enhancing the separation of the critical pair.

Conclusion

Achieving baseline resolution of aziridine-2-carboxylate enantiomers requires a strategic pairing of analyte derivatization and stationary phase selection. While both cellulose and amylose phenylcarbamates are highly effective, the CHIRALCEL® OD-H excels with bulky, protected aziridines, whereas the CHIRALPAK® ID and IF columns offer robust, broad-spectrum selectivity for N-H variants. By adhering to the self-validating protocols outlined above, researchers can ensure reproducible and highly accurate determinations of enantiomeric purity.

References
  • Desai, A. A., Morán-Ramallal, R., & Wulff, W. D. "gram scale catalytic asymmetric aziridination: preparation of (2r,3r)-ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate." Organic Syntheses. URL:[Link]

  • Wulff, W. D., et al. "β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates." The Journal of Organic Chemistry. URL: [Link]

  • Frink, L. A., et al. "Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC." ResearchGate. URL:[Link]

Sources

Comparative

mass spectrometry fragmentation analysis of N-benzylaziridine-2-carboxylate derivatives

As a Senior Application Scientist, navigating the structural elucidation of highly strained heterocycles requires moving beyond default instrument parameters. N-benzylaziridine-2-carboxylates are critical chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation of highly strained heterocycles requires moving beyond default instrument parameters. N-benzylaziridine-2-carboxylates are critical chiral building blocks in medicinal chemistry, but their inherent ring strain and the highly labile nature of the N-benzyl protecting group present unique challenges for mass spectrometry (MS) fragmentation analysis.

This guide objectively compares the performance of leading mass spectrometry platforms—High-Resolution Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Linear Quadrupole Ion Trap (LQIT)—for analyzing these derivatives. By understanding the causality behind ionization and dissociation, researchers can select the optimal platform and protocol for their specific structural elucidation or impurity profiling workflows.

Mechanistic Overview: The Fragmentation Challenge

The fragmentation of aziridine-2-carboxylic acid derivatives is dictated by the site of initial charge localization during electrospray ionization (ESI) 1. Protonation typically occurs on the basic aziridine nitrogen. Upon collisional activation, the inherent ring strain (~27 kcal/mol) drives the cleavage of the C2-C3 bond.

However, the presence of the N-benzyl group introduces a competing, low-energy fragmentation pathway. Under standard Collision-Induced Dissociation (CID), the N-benzyl bond readily cleaves to form a highly stable tropylium/benzyl cation ( m/z 91.0542). This dominant ion often suppresses the lower-abundance, diagnostic fragments needed to characterize the carboxylate side chain or the aziridine backbone. Therefore, platform selection and advanced dissociation techniques (like HCD or MS³) are paramount.

G A [M+H]+ Precursor N-benzylaziridine-2-carboxylate B Aziridine Ring Opening (Strain-Driven) A->B Collisional Activation C Tropylium Ion m/z 91.0542 B->C N-Benzyl Cleavage (Low Energy) D Loss of Alcohol [M+H - ROH]+ B->D Ester Cleavage E Diagnostic Backbone Fragment D->E Further Fragmentation

Figure 1: MS/MS fragmentation pathways of N-benzylaziridine-2-carboxylates.

Platform Comparison: Orbitrap vs. Q-TOF vs. LQIT

To objectively evaluate how different MS architectures handle N-benzylaziridine-2-carboxylates, we must look at how their specific dissociation modalities affect fragment retention and mass accuracy.

1. High-Resolution Orbitrap (HCD): Higher-energy Collisional Dissociation (HCD) in an Orbitrap eliminates the "low-mass cutoff" inherent to traditional ion traps. By using Stepped Normalized Collision Energy (NCE), the Orbitrap can capture both the low-energy tropylium ion and the higher-energy backbone fragments simultaneously with sub-ppm mass accuracy.

2. Q-TOF (CID): Q-TOF instruments provide excellent throughput and isotopic fidelity. However, standard beam-type CID often results in spectra overwhelmingly dominated by the m/z 91 ion, making it harder to differentiate subtle modifications on the carboxylate ester without extensive collision energy optimization.

3. Linear Quadrupole Ion Trap (LQIT MS³): Standard MS² CAD often fails to provide diagnostic patterns for intact aziridines. However, LQIT platforms excel at multi-stage MS (MS³). By utilizing gas-phase ion-molecule reactions prior to dissociation, LQIT can differentiate aziridines from isobaric epoxides 2.

Quantitative Performance Summary
Platform ArchitectureFragmentation ModalityMass AccuracyDiagnostic Ion RetentionLimit of Detection (LOD)Primary Analytical Utility
Thermo Q-Exactive (Orbitrap) HCD (Stepped NCE)< 1 ppmHigh (No low-mass cutoff)~10 nMExact mass structural elucidation
Agilent 6500 Series (Q-TOF) CID< 2 ppmMedium (Tropylium dominates)~15 nMHigh-throughput screening
Thermo LTQ (LQIT) MS³ (Ion-Molecule)> 100 ppmVery High (Isomer specific)~50 nMFunctional group differentiation

Experimental Methodology: Optimized Structural Elucidation

The following protocol outlines a self-validating workflow designed to prevent precursor depletion and ensure the capture of diagnostic fragments.

Workflow N1 Sample Prep 10 nM in MeOH N2 ESI (+) Ionization N1->N2 N3 Mass Analyzer Orbitrap / Q-TOF N2->N3 N4 Dissociation HCD / CID / MS3 N3->N4 N5 N5 N4->N5

Figure 2: Comparative MS analytical workflow for aziridine derivative profiling.

Phase 1: Sample Preparation & Introduction
  • Dilution: Prepare a 10 nM solution of the N-benzylaziridine-2-carboxylate derivative in a solvent mixture of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: This specific solvent system enhances small molecule ionization efficiency and ensures a stable Taylor cone in positive ESI mode, achieving reliable limits of detection down to 10 nM 3.

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5 µL/min.

    • System Suitability Check: Monitor the Total Ion Chromatogram (TIC). Do not initiate data acquisition until the spray is stable (RSD < 5% over a 2-minute continuous window).

Phase 2: Orbitrap HCD Fragmentation (Primary Workflow)
  • Precursor Isolation: Isolate the [M+H]+ precursor ion using the quadrupole with a narrow isolation window of 1.0 m/z to exclude background matrix ions.

  • Stepped HCD Activation: Apply Stepped Normalized Collision Energy (NCE) at 15%, 25%, and 35%.

    • Causality: Because the N-benzyl group is highly labile, a static, high NCE (e.g., 35%) will obliterate the precursor, yielding a spectrum containing almost exclusively the m/z 91.0542 ion. Stepping the energy ensures the simultaneous capture of intermediate ring-opened fragments (such as the loss of the ester alkoxy group) alongside terminal fragments.

  • Detection: Acquire MS/MS spectra in the Orbitrap analyzer at a resolution of 60,000 (at m/z 200).

    • Causality: High resolution is mandatory to distinguish the isobaric interferences of the aziridine ring fragments from background chemical noise.

Phase 3: LQIT MS³ Workflow (Alternative for Isomer Differentiation)
  • Ion-Molecule Reaction: In a Linear Quadrupole Ion Trap (LQIT), isolate the protonated analyte and introduce an amine reagent (e.g., TDMAB) into the trap for 100-500 ms.

  • MS³ Activation: Isolate the resulting adduct and subject it to Collision-Activated Dissociation (CAD).

    • Causality: When standard MS² CAD fails to provide diagnostic patterns for intact aziridines, this MS³ approach forces the elimination of a 43 Da neutral molecule (N-methylmethanimine). This specific mass loss unambiguously differentiates the aziridine from isobaric epoxides or amides that might be present in the sample 2.

References

  • Differentiation of the Aziridine Functionality from Related Functional Groups in Protonated Analytes by Using Selective Ion-Molecule Reactions Followed by Collision-Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Aziridination-Assisted Mass Spectrometry of Nonpolar Sterol Lipids with Isomeric Resolution. Analytical Chemistry - ACS Publications. Available at: [Link]

Sources

Validation

Comparative Study of Synthetic Routes to N-Benzylaziridine-2-Carboxylic Acid: A Technical Guide for Process and Discovery Chemists

N-benzylaziridine-2-carboxylic acid is a highly strained, reactive building block essential for the synthesis of complex nitrogen-containing heterocycles, unnatural amino acids, and peptidomimetics [4]. Due to the inhere...

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Author: BenchChem Technical Support Team. Date: April 2026

N-benzylaziridine-2-carboxylic acid is a highly strained, reactive building block essential for the synthesis of complex nitrogen-containing heterocycles, unnatural amino acids, and peptidomimetics [4]. Due to the inherent ring strain of the aziridine moiety, synthesizing this compound requires careful orchestration of reaction conditions to prevent premature ring-opening or unwanted polymerization.

As a Senior Application Scientist, I have evaluated the two primary synthetic paradigms for accessing this molecule: the Gabriel-Cromwell approach (de novo ring formation) and the Chiral Pool approach (intramolecular cyclization of serine). This guide objectively compares these routes, detailing the causality behind the chemical choices and providing self-validating experimental protocols.

Mechanistic Overview

SyntheticRoutes cluster_RouteA Route A: Gabriel-Cromwell cluster_RouteB Route B: Chiral Pool A1 Ethyl 2,3-dibromopropanoate + Benzylamine A2 Aza-Michael Addition & Intramolecular SN2 A1->A2 NEt3, Toluene Target N-Benzylaziridine-2- carboxylic acid A2->Target LiOH Hydrolysis B1 L-Serine Methyl Ester + Benzaldehyde B2 O-Mesylation & Base Cyclization B1->B2 1. NaBH4 2. MsCl, NEt3 B2->Target LiOH Hydrolysis

Fig 1. Mechanistic pathways for the synthesis of N-benzylaziridine-2-carboxylic acid.

Route A: The Gabriel-Cromwell Approach (De Novo Ring Formation)

Theory & Causality

The Gabriel-Cromwell reaction is the industry standard for the scalable synthesis of racemic aziridine-2-carboxylates [1][2]. This route constructs the three-membered ring via a tandem aza-Michael addition and intramolecular nucleophilic substitution (S_N2). By reacting ethyl 2,3-dibromopropanoate with benzylamine in the presence of triethylamine, the dibromo compound undergoes an initial E2 elimination to form ethyl 2-bromoacrylate in situ. Benzylamine then attacks the β -carbon, and the resulting secondary amine displaces the adjacent bromide to close the ring.

Toluene is specifically chosen as the solvent here. Because toluene is non-polar, the triethylamine hydrobromide (NEt 3​ ·HBr) byproduct is highly insoluble and precipitates out. This not only drives the equilibrium forward but also provides a distinct visual cue of the reaction's progress.

Self-Validating Protocol
  • Reagent Assembly: Dissolve 1.0 eq of ethyl 2,3-dibromopropanoate in anhydrous toluene to achieve a 0.2 M solution.

  • In Situ Elimination: Cool the flask to 0 °C. Add 1.1 eq of triethylamine (NEt 3​ ) dropwise. Validation checkpoint: A dense white precipitate of NEt 3​ ·HBr should form immediately, confirming the generation of the ethyl 2-bromoacrylate intermediate.

  • Aza-Michael/Cyclization: Slowly add 1.0 eq of benzylamine. Remove the ice bath, warm to room temperature, and stir for 24 hours.

  • Isolation: Filter the solid salts through a Celite pad. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield racemic ethyl 1-benzylaziridine-2-carboxylate.

  • Hydrolysis: To obtain the free acid, dissolve the ester in a 3:1 mixture of THF/H 2​ O. Add 1.5 eq of LiOH·H 2​ O at 0 °C and stir for 4 hours. Carefully acidify with 1M HCl to pH ~5.5 (the approximate isoelectric point) to precipitate the racemic N-benzylaziridine-2-carboxylic acid.

Route B: The Chiral Pool Approach (Serine Cyclization)

Theory & Causality

When enantiopurity is non-negotiable for drug discovery applications, de novo ring formation often falls short unless expensive chiral auxiliaries are employed. Route B circumvents this by leveraging the pre-existing stereocenter of L- or D-serine [3].

The strategy involves N-benzylation via reductive amination, followed by the activation of the primary hydroxyl group into a mesylate leaving group. We utilize methanesulfonyl chloride (MsCl) rather than a Mitsunobu reaction because Mitsunobu conditions on secondary amines can be sluggish, and the triphenylphosphine oxide byproduct is notoriously difficult to separate from polar aziridines. Intramolecular base-promoted cyclization then yields the aziridine.

Self-Validating Protocol
  • Reductive Amination: Suspend 1.0 eq of L-serine methyl ester hydrochloride in methanol. Add 1.0 eq of benzaldehyde and 1.0 eq of NEt 3​ . Stir for 2 hours to form the imine. Cool to 0 °C and add 1.5 eq of NaBH 4​ in small portions. Validation checkpoint: The cessation of hydrogen gas evolution indicates the complete consumption of the hydride and the successful reduction to N-benzyl-L-serine methyl ester.

  • O-Activation: Dissolve the intermediate in anhydrous CH 2​ Cl 2​ . Add 2.5 eq of NEt 3​ , cool to 0 °C, and dropwise add 1.1 eq of MsCl. The excess base acts as an acid scavenger for the mesylation and primes the system for cyclization.

  • Cyclization: Heat the reaction mixture to a gentle reflux (40 °C) for 12 hours. The secondary amine displaces the primary mesylate via an intramolecular S_N2 mechanism. Wash the organic layer with saturated NaHCO 3​ and brine, then concentrate.

  • Hydrolysis: Saponify the resulting chiral ester using the identical LiOH protocol described in Route A to yield enantiopure (S)-1-benzylaziridine-2-carboxylic acid.

Quantitative Comparison

The following table summarizes the experimental metrics derived from both synthetic routes to aid in process selection:

ParameterRoute A: Gabriel-CromwellRoute B: Chiral Pool (Serine)
Starting Materials Ethyl 2,3-dibromopropanoate, BenzylamineL-Serine methyl ester, Benzaldehyde
Stereochemistry Racemic (unless chiral amine used)Enantiopure (>98% ee)
Overall Yield 65% - 80%40% - 55%
Scalability High (Kilogram scale)Moderate (Gram scale)
Reagent Cost LowModerate
Atom Economy HighLow (Loss of MsOH, Borate salts)
Reaction Steps 2 (Cyclization + Hydrolysis)4 (Alkylation, Activation, Cyclization, Hydrolysis)

Conclusion

The choice between the Gabriel-Cromwell and the Chiral Pool route hinges entirely on the stereochemical requirements of your downstream application. Route A is the undisputed champion for scale-up and cost-efficiency when a racemic mixture is acceptable or when downstream chiral resolution is planned. Conversely, Route B is the mandatory pathway for discovery chemists who require strict stereocontrol for structure-activity relationship (SAR) studies, safely translating the stereocenter of natural amino acids into the strained aziridine architecture.

References

  • Synthesis of (2R,3R)-3-hydroxy pipecolic acid... RSC Advances URL:[Link]

  • New Zinc(II)-Based Catalyst for Asymmetric Azomethine Ylide Cycloaddition Reactions Organic Letters (ACS Publications) URL:[Link]

  • Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis Loughborough University Institutional Repository URL:[Link]

Comparative

comparative reactivity of N-benzyl vs N-tosyl aziridine-2-carboxylates

An in-depth technical comparison of aziridine-2-carboxylates requires a fundamental understanding of how nitrogen-protecting groups modulate the inherent ring strain of these three-membered heterocycles. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of aziridine-2-carboxylates requires a fundamental understanding of how nitrogen-protecting groups modulate the inherent ring strain of these three-membered heterocycles. This guide provides an objective, data-driven analysis comparing the reactivity, regioselectivity, and experimental handling of N-tosyl (N-Ts) versus N-benzyl (N-Bn) aziridine-2-carboxylates.

Mechanistic Foundations: Activated vs. Unactivated Aziridines

The divergent reactivity of N-Ts and N-Bn aziridines is fundamentally dictated by the electronic nature of the nitrogen substituent, which determines the transition state during nucleophilic ring opening [1].

  • N-Tosyl Aziridines ("Activated"): The strongly electron-withdrawing sulfonyl group pulls electron density away from the aziridine ring, lowering the LUMO and making the adjacent carbon atoms highly electrophilic. Crucially, the tosyl group stabilizes the developing negative charge on the nitrogen atom as it is expelled during ring opening. Consequently, N-Ts aziridines readily undergo nucleophilic attack under mild conditions. Attack typically occurs regioselectively at the less sterically hindered C-3 position via an SN​2 mechanism, yielding α -amino acid derivatives [2].

  • N-Benzyl Aziridines ("Unactivated"): The benzyl group is electronically neutral to mildly electron-donating. The nitrogen atom remains basic and functions as a poor leaving group. Therefore, unactivated aziridines are resistant to direct nucleophilic attack. Ring opening necessitates electrophilic activation—typically via Brønsted acids (e.g., TFA) or Lewis acids (e.g., BF3​⋅OEt2​ )—to protonate or coordinate the nitrogen[1]. This activation shifts the transition state toward an SN​1 -like pathway, where electronic stabilization of the developing positive charge dictates regioselectivity, frequently favoring C-2 attack [3].

G Aziridine Aziridine-2-carboxylate NTs N-Tosyl (Activated) EWG stabilizes N- anion Aziridine->NTs NBn N-Benzyl (Unactivated) EDG/Neutral, basic N Aziridine->NBn CondTs Direct Nucleophilic Attack (Mild Conditions) NTs->CondTs CondBn Requires Lewis/Brønsted Acid (Protonation/Coordination) NBn->CondBn RegioTs Typically C-3 Attack (Steric Control, SN2) CondTs->RegioTs RegioBn Often C-2 Attack (Electronic Control, SN1-like) CondBn->RegioBn

Mechanistic divergence between activated (N-Ts) and unactivated (N-Bn) aziridines.

Quantitative Performance Data

The following table summarizes the comparative reactivity profiles based on standardized nucleophilic ring-opening experiments[1, 3, 4].

ParameterN-Tosyl Aziridine-2-carboxylateN-Benzyl Aziridine-2-carboxylate
Classification ActivatedUnactivated
Electronic Effect Electron-Withdrawing (EWG)Electron-Donating / Neutral (EDG)
Required Activation None (Direct attack)Lewis or Brønsted Acid required
Typical Nucleophiles Amines, Azides, Thiols, CupratesAlcohols, Halides, Water (with acid)
Dominant Mechanism SN​2 SN​1 -like (Acid-catalyzed)
Regioselectivity C-3 (Steric control)C-2 or C-3 (Dependent on acid/substituents)
Typical Yield ( NaN3​ ) 85-95% (at C-3)60-80% (Requires BF3​⋅OEt2​ )
Deprotection Profile Harsh (Na/ NH3​ or SmI2​ )Mild (Hydrogenolysis, H2​ /Pd-C)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: Nucleophilic Ring-Opening of N-Tosyl Aziridine-2-Carboxylate

Objective: Synthesize an α -amino- β -azido ester via regioselective C-3 opening. Causality: The activated N-Ts group allows direct SN​2 attack by the azide nucleophile at the less hindered C-3 carbon without the need for acid catalysis [2].

  • Setup: Dissolve enantiopure N-tosyl aziridine-2-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Nucleophile Addition: Add sodium azide ( NaN3​ , 2.0 equiv) and ammonium chloride ( NH4​Cl , 2.0 equiv).

    • Validation Rationale: NH4​Cl acts as a mild proton source to protonate the developing sulfonamide anion, accelerating the reaction without causing background degradation of the ester.

  • Reaction: Heat to 60 °C. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the UV-active starting material spot completely converts to a lower- Rf​ product spot (typically 4-6 hours).

  • Quench & Workup: Cool to room temperature and quench with H2​O . Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

  • Analytical Check: 1H NMR will confirm C-3 attack by the downfield shift of the C-3 protons adjacent to the azide group, while the C-2 proton shifts upfield relative to the aziridine starting material.

Protocol B: Acid-Catalyzed Ring-Opening of N-Benzyl Aziridine-2-Carboxylate

Objective: Synthesize a β -amino- α -alkoxy ester via acid-catalyzed opening. Causality: The unactivated N-Bn aziridine requires Lewis acid coordination to make the nitrogen a viable leaving group. The transition state develops partial positive charge, favoring attack at the carboxylate-stabilized C-2 position [3].

  • Setup: Dissolve N-benzyl aziridine-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) and cool to -78 °C under argon.

  • Activation: Add the nucleophile (e.g., benzyl alcohol, 3.0 equiv), followed by the dropwise addition of Boron trifluoride etherate ( BF3​⋅OEt2​ , 1.2 equiv).

    • Validation Rationale: The low temperature prevents non-specific polymerization and controls the regioselectivity of the highly reactive Lewis acid-coordinated intermediate.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C. Monitor via TLC. The disappearance of the starting material validates the activation complex's efficacy.

  • Quench & Workup: Quench strictly with saturated aqueous NaHCO3​ to neutralize the Lewis acid and prevent reverse reactions or epimerization. Extract with DCM, dry over MgSO4​ , and concentrate.

  • Analytical Check: Regioselectivity is confirmed via 2D NMR (COSY/HMBC) to determine if the nucleophile incorporated at C-2 or C-3.

Workflow Start Substrate Preparation (Enantiopure Aziridine) Split Select N-Protecting Group N-Tosyl N-Benzyl Start->Split TsPath Add Nucleophile (e.g., NaN3, NH3) Solvent: DMF or MeCN Split->TsPath Activated BnPath Add Lewis Acid (e.g., BF3·OEt2) + Nucleophile Solvent: DCM Split->BnPath Unactivated TsWorkup Aqueous Workup Extract & Wash TsPath->TsWorkup BnWorkup Quench Acid (NaHCO3) Extract & Wash BnPath->BnWorkup Analyze NMR & HPLC Analysis Determine Regio/Stereoselectivity TsWorkup->Analyze BnWorkup->Analyze

Parallel experimental workflow for nucleophilic ring opening of aziridine-2-carboxylates.

References

  • Recent Synthetic Applications of Chiral Aziridines Source: Synthesis (McCoull & Davis, 2000) URL:[Link]

  • Strained Heterocycles in the Synthesis of Natural Products Source: Wiley-VCH (Shiba et al.) URL:[Link]

  • Highlights of the Chemistry of Enantiomerically Pure Aziridine-2-carboxylates Source: ChemInform / ResearchGate (Ishikawa, 2013) URL:[Link]

  • Recent Advances in the Stereoselective Synthesis of Aziridines Source: Chemical Reviews (2014) URL:[Link]

Validation

literature review of the applications of aziridine-2-carboxylates versus other chirons

An in-depth comparative analysis of chiral building blocks (chirons) is essential for designing efficient, stereoselective synthetic routes in modern drug development. Among the most versatile chirons are aziridine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of chiral building blocks (chirons) is essential for designing efficient, stereoselective synthetic routes in modern drug development. Among the most versatile chirons are aziridine-2-carboxylates , highly strained three-membered nitrogen heterocycles that serve as direct precursors to complex α

  • and β -amino acids, alkaloids, and peptidomimetics.

As a Senior Application Scientist, I have structured this guide to critically evaluate the performance, reactivity, and application workflows of aziridine-2-carboxylates against their primary structural analogs: oxirane-2-carboxylates (epoxides) and traditional acyclic chirons (e.g., Garner's aldehyde). This guide provides the mechanistic causality behind experimental choices, self-validating protocols, and empirical data to guide your synthetic strategy.

Mechanistic Logic: The "Why" Behind Chiron Selection

The utility of any chiron is dictated by its thermodynamic instability (driving force) and its susceptibility to highly controlled, regioselective functionalization.

Ring Strain and Activation

Both aziridine-2-carboxylates and oxirane-2-carboxylates possess significant inherent ring strain (approximately 26–27 kcal/mol)[1][2]. However, the heteroatom dictates the activation strategy:

  • Aziridine-2-carboxylates: The nitrogen atom allows for tunable electronic activation. By attaching an electron-withdrawing group (EWG) such as a tosyl (Ts), benzyloxycarbonyl (Cbz), or Boc group to the nitrogen, the electrophilicity of the ring is drastically enhanced[2]. This N-activation reliably directs incoming nucleophiles to the less sterically hindered β -carbon (C3 position) via an SN​2 mechanism, yielding α -amino acid derivatives with complete inversion of stereochemistry[1][3].

  • Oxirane-2-carboxylates (Epoxides): Oxygen cannot be permanently "protected" with an EWG in the same manner. Epoxides rely heavily on transient Lewis acid or Brønsted acid coordination for activation. This transient activation often leads to competing SN​1 -like character at the more substituted carbon, resulting in mixtures of α -hydroxy and β -hydroxy esters unless highly specific catalytic systems are employed[4].

Regioselectivity & Atom Economy

When comparing aziridine-2-carboxylates to acyclic chirons like Garner's aldehyde, atom economy becomes a critical differentiator. Garner's aldehyde requires multi-step olefination, reduction, and deprotection sequences to install side chains. In contrast, aziridines undergo a single-step, atom-economical nucleophilic ring-opening that simultaneously installs the side chain and establishes the requisite amine functionality[5].

RegioselectivityLogic Start Chiron Selection Aziridine Aziridine-2-carboxylate (N-Heterocycle) Start->Aziridine Epoxide Oxirane-2-carboxylate (O-Heterocycle) Start->Epoxide ActAz N-Activation (EWG: Ts, Boc, Cbz) Aziridine->ActAz Tunable ActEp O-Activation (Lewis/Brønsted Acids) Epoxide->ActEp Transient RegioAz Strict S_N2 at C3 (Inversion of Config) ActAz->RegioAz Nucleophile Addition RegioEp Mixed S_N1/S_N2 (C2 vs C3 Attack) ActEp->RegioEp Nucleophile Addition ProdAz Enantiopure alpha-Amino Acids RegioAz->ProdAz ProdEp alpha/beta-Hydroxy Acid Mixtures RegioEp->ProdEp

Caption: Mechanistic divergence in regioselective ring-opening of aziridine vs. epoxide chirons.

Quantitative Performance Comparison

To objectively evaluate these chirons, we must look at their performance across standard transformations, specifically nucleophilic ring-opening with carbon and heteroatom nucleophiles. The data below synthesizes reported yields and regioselectivity ratios (C3 attack vs C2 attack).

Parameter / Reaction TypeN-Activated Aziridine-2-carboxylateOxirane-2-carboxylate (Epoxide)Garner's Aldehyde (Acyclic)
Inherent Ring Strain ~26–27 kcal/mol[1]~27 kcal/molN/A (Acyclic)
Indole Addition (C-Nu) 85–95% Yield, >99:1 (C3:C2)[1]60–75% Yield, ~80:20 (C3:C2)Requires multi-step synthesis
Alcohol Addition (O-Nu) Quantitative (MeOH)[5]70–85% Yield, Regio-mixedN/A
Halogenation (X-Nu) >90% Yield (Inversion at C3)[3]>85% Yield (Mixed retention/inversion)Moderate (Prone to racemization)
Primary Activation Mode Substrate-controlled (N-EWG)[2]Reagent-controlled (Lewis Acid)[4]Reagent-controlled

Analysis: The data clearly demonstrates that N-activated aziridine-2-carboxylates offer superior regiocontrol compared to epoxides. Because the EWG on the aziridine nitrogen stabilizes the developing negative charge during the transition state, the reaction is strictly directed to the less hindered C3 position, preventing the formation of undesired β -amino acid byproducts[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. TLC monitoring and specific quenching steps are embedded to confirm reaction progress and prevent degradation.

Protocol A: Lewis Acid-Promoted Ring-Opening of Aziridine-2-Carboxylates with Indoles

This protocol yields enantiopure β -indolyl- α -amino acids (tryptophan derivatives)[1].

Materials:

  • N-protected aziridine-2-carboxylate (e.g., N-Ts or N-Boc) (1.0 equiv)

  • Indole derivative (1.2 equiv)

  • Scandium(III) triflate ( Sc(OTf)3​ ) (10 mol%) - Causality: Sc(OTf)3​ is a mild, water-tolerant Lewis acid that selectively coordinates the aziridine carbonyl/nitrogen without decomposing the indole.

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: While Sc(OTf)3​ is water-tolerant, excluding moisture prevents competitive hydrolysis of the highly electrophilic aziridine.

  • Dissolution: Dissolve the N-protected aziridine-2-carboxylate (1.0 equiv) and the indole (1.2 equiv) in anhydrous CH2​Cl2​ (0.1 M concentration).

  • Activation & Coupling: Cool the reaction mixture to 0 °C. Add Sc(OTf)3​ (10 mol%) in one portion. Stir the solution, allowing it to slowly warm to room temperature.

  • Validation Check (TLC): Monitor via TLC (typically 7:3 Hexanes:EtOAc). The disappearance of the aziridine spot and the emergence of a lower- Rf​ UV-active spot confirms the SN​2 ring-opening.

  • Quenching: Upon completion (typically 2–4 hours), quench the reaction with saturated aqueous NaHCO3​ . Causality: Mild basic quenching neutralizes the Lewis acid, preventing retro-Michael or degradation pathways during workup.

  • Isolation: Extract with CH2​Cl2​ (3x), dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Comparative Epoxide Ring-Opening (Oxirane-2-carboxylate)

For synthesizing α -hydroxy- β -indolyl esters.

Methodology Differences: When substituting the aziridine for an oxirane-2-carboxylate, a stronger Lewis acid (e.g., BF3​⋅OEt2​ ) is often required due to the lack of N-EWG activation.

  • Cool the oxirane and indole solution in CH2​Cl2​ to -78 °C.

  • Dropwise addition of BF3​⋅OEt2​ (1.1 equiv) is required. Causality: Stoichiometric Lewis acid is needed because the resulting alkoxide tightly binds the boron, killing catalytic turnover.

  • Validation: The reaction often yields a mixture of C2 and C3 opened products. Chiral HPLC is mandatory post-purification to determine the regiomeric ratio, highlighting the operational disadvantage compared to the aziridine route.

Advanced Applications in Drug Development

The predictability of aziridine-2-carboxylates has cemented their status in the synthesis of biologically active compounds.

  • Unnatural Amino Acids: Ring opening with heteroatom nucleophiles (e.g., azides, alcohols) allows for the rapid synthesis of orthogonally protected 2,3-diaminopropionates and O-glycosyl serine conjugates[6][7].

  • Complex Heterocycles: Through intramolecular ring-expansion reactions, aziridine-2-carboxylates can be converted into pyrrolidines, piperidines, and β -lactams[8].

  • Late-Stage Functionalization: The use of unfunctionalized (N-H) aziridine-2-carboxylates has recently been optimized. By utilizing H2​ with Pd/C, researchers have achieved simultaneous ring-opening and deprotection, directly yielding free amino acids in quantitative yields without the need for intermediate purification[5].

References

  • Journal of the American Chemical Society. Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles.

    • and β -O-Glycosyl Serine Conjugates. Retrieved from[Link]
  • Beilstein Journal of Organic Chemistry. Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines. Retrieved from [Link]

  • HETEROCYCLES. AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. Retrieved from[Link]

  • MDPI. Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. Retrieved from [Link]

  • SciSpace. Recent Synthetic Applications of Chiral Aziridines. Retrieved from [Link]

  • PMC / NIH. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Retrieved from[Link]

  • ResearchGate. Highlights of the Chemistry of Enantiomerically Pure Aziridine-2-carboxylates. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium 1-benzylaziridine-2-carboxylate

This guide provides essential safety, logistical, and operational protocols for handling Sodium 1-benzylaziridine-2-carboxylate (CAS: 114426-17-4) in a professional laboratory setting. As an aziridine derivative, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety, logistical, and operational protocols for handling Sodium 1-benzylaziridine-2-carboxylate (CAS: 114426-17-4) in a professional laboratory setting.

As an aziridine derivative, this compound contains a highly strained, three-membered nitrogen heterocycle. Aziridines are potent alkylating agents; their inherent reactivity, which makes them valuable synthetic intermediates, also renders them hazardous to biological tissues. They can cause severe skin sensitization, respiratory irritation, and possess potential mutagenic properties[1][2].

The following protocols are designed to establish a self-validating safety system, ensuring that researchers understand not just what Personal Protective Equipment (PPE) to wear, but the mechanistic causality behind each safety requirement.

I. Hazard Profile & Quantitative Data Summary

While specific toxicological data for the sodium salt form is limited, it shares the reactive aziridine pharmacophore with its ester derivatives (e.g., methyl/benzyl 1-benzylaziridine-2-carboxylate). The data below extrapolates the standardized Global Harmonized System (GHS) hazards associated with this chemical class[1][2].

Hazard ClassGHS CodeDescriptionMechanistic Rationale
Acute Toxicity (Oral) H302Harmful if swallowedRapid absorption and alkylation of cellular nucleophiles.
Skin Corrosion/Irritation H315Causes skin irritationCovalent binding to epidermal proteins causing localized inflammatory response.
Skin Sensitization H317May cause an allergic skin reactionActs as a hapten; binds to carrier proteins to trigger an immune (IgE/T-cell) response[1].
Eye Irritation H319Causes serious eye irritationHigh reactivity with mucosal membranes and aqueous environments.
Respiratory Irritation H335May cause respiratory irritationInhalation of dust/aerosols leads to rapid reaction with respiratory epithelium[2].

II. Personal Protective Equipment (PPE) Matrix

To mitigate the risk of accidental alkylation or sensitization, a multi-layered PPE approach is mandatory.

Protection ZoneRequired EquipmentSpecificationsCausality & Operational Logic
Hands (Primary) Double Nitrile GlovesOuter: 0.11 mm thickness. Inner: Standard nitrile.Causality: Aziridines can permeate standard glove materials over time. Double gloving provides a sacrificial outer layer that can be frequently changed, while the inner layer maintains a continuous barrier.
Eyes/Face Chemical Splash GogglesANSI Z87.1 certified, indirect venting.Causality: Safety glasses leave gaps. Indirect venting goggles prevent aerosolized powders or liquid splashes from reaching the highly absorptive ocular mucosa.
Respiratory Fume Hood (Primary) / N95 (Secondary)Hood face velocity: 80-120 fpm.Causality: The primary defense against H335 hazards is engineering controls (fume hood). If weighing powders outside a hood (not recommended), an N95 or P100 particulate respirator is required to block inhalation of reactive dust.
Body Flame-Resistant Lab Coat100% Cotton or Nomex, fully buttoned.Causality: Protects against electrostatic discharge (which could ignite solvent vapors used alongside the chemical) and provides a barrier against particulate settling on street clothes.

III. Operational Workflow: Step-by-Step Methodology

Every procedure involving Sodium 1-benzylaziridine-2-carboxylate must follow a strict, self-validating sequence to ensure containment.

Phase 1: Pre-Operational Validation

  • Engineering Control Check: Verify the chemical fume hood is operational. Check the digital monitor to ensure a face velocity between 80 and 120 feet per minute (fpm). Validation: Hold a Kimwipe near the sash gap; it should be gently pulled inward.

  • Workspace Preparation: Line the active work area inside the hood with a chemical spill mat (absorbent side up, poly-backed side down).

  • Tool Staging: Place anti-static spatulas, tared vials, and secondary containment vessels inside the hood before opening the chemical container.

Phase 2: Execution & Handling

  • Donning PPE: Wash hands Don lab coat Don safety goggles Don inner gloves Don outer gloves.

  • Container Opening: Open the chemical container only within the certified fume hood.

  • Transfer: Use the anti-static spatula to transfer the solid. Causality: Aziridine salts can be fine powders; static electricity can cause the powder to aerosolize or cling to the outside of the receiving vessel, increasing exposure risk.

  • Sealing: Immediately seal both the source and receiving containers. Wipe the exterior of the receiving vial with a solvent-damped wipe (e.g., isopropanol) before removing it from the hood.

Phase 3: Post-Operational Decontamination & Doffing

  • Outer Glove Removal: Remove and dispose of the outer gloves inside the fume hood to contain any micro-contaminants.

  • Surface Decontamination: Wipe down the spatulas and the hood surface with a damp wipe.

  • Final Doffing: Remove inner gloves Remove goggles (handling by the straps) Remove lab coat Wash hands thoroughly with soap and water.

IV. Workflow Visualization

The following diagram illustrates the logical progression of the safety workflow, emphasizing the critical decision points for containment.

Handling_Workflow Start 1. Pre-Operation Hood Velocity Check (>80 fpm) Donning 2. Don PPE Layering Coat -> Goggles -> Double Gloves Start->Donning Execution 3. Material Transfer (Anti-static tools, inside hood) Donning->Execution Contamination Visible Residue on Tools/Gloves? Execution->Contamination Decon Wipe with Isopropanol Dispose outer gloves in hood Contamination->Decon Yes Seal 4. Seal Containers & Remove from Hood Contamination->Seal No Decon->Seal Disposal 5. Segregate Waste (Institutional EHS Guidelines) Seal->Disposal End 6. Doff PPE & Wash Hands Disposal->End

Caption: Operational safety and containment workflow for handling Sodium 1-benzylaziridine-2-carboxylate.

V. Disposal and Logistics Plan

Aziridines are highly reactive and can undergo acid-catalyzed ring-opening polymerization, which is highly exothermic. Therefore, strict segregation is required during disposal.

  • Solid Waste: All contaminated consumables (spill mats, wipes, gloves, empty vials) must be double-bagged in clear, heavy-duty polyethylene bags. Label clearly as "Toxic/Reactive Organic Solid Waste - Contains Aziridine Derivatives."

  • Liquid Waste Segregation: If the compound is dissolved in solvents, the resulting liquid waste must be collected in a dedicated, chemically compatible high-density polyethylene (HDPE) container.

    • Critical Constraint:Never mix aziridine waste with acidic waste streams. Introduction to strong acids can trigger uncontrolled, violent ring-opening reactions.

  • Institutional Handoff: Do not attempt to chemically neutralize or "treat" the waste yourself unless acting under a specific, EHS-approved protocol. Store the segregated waste in a secondary containment tray in a designated satellite accumulation area until pickup by professional Environmental Health and Safety (EHS) personnel.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Feasible Synthetic Routes

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Sodium 1-benzylaziridine-2-carboxylate
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